molecular formula C12H12N2O B7865981 4-[(3-Methylpyridin-2-yl)oxy]aniline

4-[(3-Methylpyridin-2-yl)oxy]aniline

Cat. No.: B7865981
M. Wt: 200.24 g/mol
InChI Key: PRSGZRXHZPNXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylpyridin-2-yl)oxy]aniline (CAS: See COA

Properties

IUPAC Name

4-(3-methylpyridin-2-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSGZRXHZPNXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(3-Methylpyridin-2-yl)oxy]aniline: Structural Dynamics, Synthesis, and Conformational Control in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on structurally pre-organized building blocks. 4-[(3-Methylpyridin-2-yl)oxy]aniline is a privileged, highly specialized pharmacophore utilized extensively in the development of Type II and Type III small-molecule kinase inhibitors. Featuring an aniline moiety for facile functionalization and a diaryl ether linkage for pocket navigation, it serves as a critical hinge-binding or allosteric-pocket-occupying motif.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this molecule's design—specifically, how the strategic placement of a single methyl group dictates its 3D conformation—and to provide a self-validating, field-proven methodology for its synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 4-[(3-methylpyridin-2-yl)oxy]aniline is essential for predicting its behavior during late-stage lead optimization (e.g., ADME profiling and solubility).

Table 1: Physicochemical Properties of 4-[(3-Methylpyridin-2-yl)oxy]aniline

PropertyValueStructural Significance
Chemical Formula C₁₂H₁₂N₂ODefines the core mass footprint.
Molecular Weight 200.24 g/mol Low MW allows for downstream elaboration without violating Lipinski's rules.
TPSA 48.14 ŲOptimal for membrane permeability; balances aqueous solubility and lipophilicity.
LogP (Predicted) ~2.3Ideal lipophilicity for partitioning into hydrophobic kinase pockets.
H-Bond Donors 1The primary amine serves as a critical vector for urea/amide coupling.
H-Bond Acceptors 3Pyridine N (hinge binder), Ether O, and Amine N.
Rotatable Bonds 2Restricted by the ortho-methyl group to minimize entropic penalty.

The molecule consists of three distinct functional zones:

  • The Aniline Core: Acts as the synthetic handle. The primary amine is highly nucleophilic, making it ideal for coupling with isocyanates to form ureas (common in Type II kinase inhibitors) or with carboxylic acids to form amides.

  • The Ether Linkage: Provides a necessary degree of flexibility, allowing the molecule to navigate the narrow channels between the N- and C-lobes of a kinase domain.

  • The 3-Methylpyridine Ring: The critical binding determinant. The pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region, while the 3-methyl group introduces essential steric bulk.

Mechanistic Role in Drug Design: The "Magic Methyl" Effect

To understand the value of 4-[(3-methylpyridin-2-yl)oxy]aniline, one must analyze the causality of the 3-methyl group. In unconstrained diaryl ethers, the C–O–C bonds possess a low barrier to rotation, allowing the molecule to sample a vast, flat conformational space. When such a molecule binds to a target kinase, it must adopt a specific dihedral angle, resulting in a significant loss of conformational entropy (entropic penalty).

The "magic methyl" effect is a well-documented phenomenon where the strategic placement of a single methyl group drastically alters a molecule's pharmacological profile [3]. By introducing a methyl group at the 3-position of the pyridine ring (ortho to the ether linkage), steric repulsion occurs between the methyl protons and the ether oxygen. This steric clash restricts the rotation around the ether bond, effectively "locking" the diaryl ether into a specific orthogonal or twisted conformation [2].

This pre-organization mimics the bioactive, atropisomer-like conformation required to bind the DFG-out allosteric pocket of kinases (such as VEGFR2, PDGFR, and c-Met). Consequently, the binding affinity (IC₅₀) is drastically improved due to the reduced entropic cost, and off-target promiscuity is minimized because the rigidified scaffold cannot easily adopt the conformations required by off-target kinases [1].

Mechanism A Unrestricted Diaryl Ether Linkage (High Entropic Penalty) B Introduction of 3-Methyl Group (Steric Bulk) A->B C Conformational Locking (Restricted Dihedral Angle) B->C D Pre-organized Scaffold (Atropisomer-like State) C->D E Enhanced Kinase Binding (DFG-out Pocket Optimization) D->E

Conformational locking mechanism induced by the 3-methyl group to enhance kinase binding affinity.

Synthetic Methodology & Validation

The synthesis of 4-[(3-methylpyridin-2-yl)oxy]aniline is achieved via a robust, two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation. This protocol is designed as a self-validating system to ensure high fidelity, yield, and purity.

Synthesis A 2-Chloro-3-methylpyridine + 4-Nitrophenol B SNAr Reaction (K2CO3, DMF, 110°C) A->B C 4-[(3-Methylpyridin-2-yl)oxy] nitrobenzene B->C Intermediate D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D E 4-[(3-Methylpyridin-2-yl)oxy] aniline D->E Target Compound

Step-by-step synthetic workflow of 4-[(3-Methylpyridin-2-yl)oxy]aniline via SNAr and reduction.

Protocol: Step-by-Step Synthesis
Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Formation of the diaryl ether linkage. Reagents: 2-Chloro-3-methylpyridine (1.0 eq), 4-Nitrophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Initiation: Charge a flame-dried round-bottom flask with 4-nitrophenol and K₂CO₃ in anhydrous DMF. Causality: K₂CO₃ is a mild base that quantitatively deprotonates 4-nitrophenol (pKa ~7.15) to form the highly nucleophilic phenoxide ion without degrading the pyridine substrate. DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state, accelerating the SₙAr reaction.

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will turn deep yellow/orange).

  • Coupling: Add 2-chloro-3-methylpyridine dropwise.

  • Thermal Promotion: Heat the reaction mixture to 110°C under a nitrogen atmosphere for 12 hours. Causality: The 2-position of the pyridine ring is electron-deficient and susceptible to nucleophilic attack. Heating provides the activation energy required to overcome the steric hindrance of the adjacent 3-methyl group.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the 2-chloro-3-methylpyridine spot indicates reaction completion.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate 4-[(3-methylpyridin-2-yl)oxy]nitrobenzene .

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine. Reagents: 4-[(3-methylpyridin-2-yl)oxy]nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq), Hydrogen gas (H₂), Ethanol (EtOH).

  • Preparation: Dissolve the nitro intermediate in degassed EtOH in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere. Causality: Pd/C is selected over metal-acid reductions (e.g., Fe/HCl or SnCl₂) to prevent the protonation of the pyridine ring, which could complicate the workup, cause emulsion formation, and reduce the final yield.

  • Reduction: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 4-6 hours.

  • Validation Checkpoint: Analyze via LC-MS. The target mass must show an [M+H]⁺ peak at m/z 201.1.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the finely divided pyrophoric palladium from igniting upon exposure to air and ensures a particulate-free product stream.

  • Isolation: Concentrate the filtrate to afford pure 4-[(3-methylpyridin-2-yl)oxy]aniline as an off-white to pale brown solid.

Analytical Characterization Standards

To ensure trustworthiness and scientific integrity before utilizing this building block in downstream drug discovery campaigns, the synthesized batch must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Singlet at ~2.20 ppm (3H, pyridine-CH₃).

    • Broad singlet at ~5.00 ppm (2H, -NH₂, exchangeable with D₂O).

    • AA'BB' system around 6.60–6.90 ppm (4H, aniline aromatic protons).

    • Doublet of doublets around 8.00 ppm (1H, pyridine proton adjacent to the nitrogen).

  • ESI-MS: m/z calculated for C₁₂H₁₃N₂O [M+H]⁺: 201.10; Found: 201.1.

References

  • Smith, D. E., et al. "Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity." ACS Medicinal Chemistry Letters, 2023. URL:[Link]

  • Takahashi, K., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities." Future Medicinal Chemistry, 2018. URL:[Link]

  • Schönherr, H., Cernak, T. "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie International Edition, 2013. URL:[Link]

The 3-Methyl-2-Pyridyloxy Aniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methyl-2-pyridyloxy aniline scaffold has emerged as a significant structural motif in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of this privileged core, detailing its synthesis, physicochemical properties, and diverse applications in drug discovery, with a particular focus on its role in the design of kinase inhibitors. By examining the intricate interplay of its constituent parts—the aniline, the pyridine ring, the ether linkage, and the crucial methyl group—this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage this scaffold in their drug design and development endeavors.

Introduction: Deconstructing a Privileged Scaffold

The 3-methyl-2-pyridyloxy aniline core is a deceptively simple yet remarkably versatile scaffold. Its power lies in the synergistic combination of three key pharmacophoric elements:

  • The Aniline Moiety: A cornerstone in medicinal chemistry, the aniline group serves as a versatile synthetic handle and a key interaction point with biological targets.[1] Its amino group can act as a hydrogen bond donor and a nucleophile for further chemical elaboration.

  • The 2-Pyridyloxy Linkage: The pyridine ring, a common bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the scaffold's electronic properties and solubility.[2] The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt optimal orientations for target binding.

  • The 3-Methyl Group: Far from being a mere spectator, the methyl group at the 3-position of the aniline ring can profoundly influence the scaffold's biological activity through the "magic methyl effect."[3][4] This can involve enhancing binding affinity through favorable hydrophobic interactions, inducing a bioactive conformation, or blocking unwanted metabolic pathways.

This guide will dissect each of these components, providing a detailed understanding of their individual contributions and their collective impact on the scaffold's utility in drug discovery.

Synthetic Strategies: Assembling the Core

The synthesis of the 3-methyl-2-pyridyloxy aniline scaffold can be approached through several established synthetic methodologies. The key bond formation is the ether linkage between the pyridine and aniline rings. Two primary strategies are commonly employed: the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation Approach

A traditional and reliable method for forming diaryl ethers, the Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. In the context of our scaffold, this would typically involve the reaction of 2-halopyridine with 3-methylaminophenol.

Experimental Protocol: Synthesis of 3-Methyl-2-(pyridin-2-yloxy)aniline

  • Step 1: Synthesis of 2-(3-Methyl-2-nitrophenoxy)pyridine:

    • To a solution of 3-methyl-2-nitrophenol (1.0 eq) in an appropriate high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 2-chloropyridine or 2-bromopyridine (1.1 eq) and a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) (0.1-0.2 eq).

    • A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), is added to facilitate the reaction.

    • The reaction mixture is heated to a high temperature (typically 120-160 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

    • Purification is typically achieved by column chromatography on silica gel.

  • Step 2: Reduction of the Nitro Group:

    • The resulting 2-(3-methyl-2-nitrophenoxy)pyridine is dissolved in a suitable solvent such as ethanol, ethyl acetate, or methanol.

    • A reducing agent is added. Common choices include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.

    • The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

    • After completion, the reaction mixture is filtered (if a solid catalyst or reagent was used) and the solvent is removed under reduced pressure.

    • The crude product is then purified, often by recrystallization or column chromatography, to yield the final 3-methyl-2-pyridyloxy aniline.

Buchwald-Hartwig Amination Approach

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction can be used to form the C-N bond directly, or in a two-step sequence to first form the ether linkage. For the ether formation, a variation of the Buchwald-Hartwig coupling for C-O bond formation can be employed.

Experimental Protocol: Synthesis via Buchwald-Hartwig C-O Coupling

  • Step 1: Synthesis of 2-(3-Methylaminophenoxy)pyridine:

    • In a reaction vessel, combine 3-methylaminophenol (1.0 eq), 2-halopyridine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos; 2-10 mol%).

    • Add a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (1.5-2.0 eq) and an anhydrous, degassed solvent like toluene or dioxane.

    • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for several hours.

    • Work-up and purification are similar to the Ullmann condensation method.

This approach often offers advantages in terms of milder reaction conditions and broader functional group tolerance.

Table 1: Comparison of Synthetic Routes

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O)Palladium (Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand
Temperature High (120-160 °C)Moderate (80-110 °C)
Base K₂CO₃, Cs₂CO₃Cs₂CO₃, K₃PO₄
Substrate Scope Generally good for electron-deficient aryl halidesBroader, more tolerant of various functional groups
Reaction Times Can be longOften shorter

The "Magic Methyl Effect": More Than Just a Substituent

The strategic placement of a methyl group on a drug scaffold can lead to a disproportionately large increase in potency, a phenomenon termed the "magic methyl effect".[3][4] In the context of the 3-methyl-2-pyridyloxy aniline scaffold, the methyl group can exert its influence in several ways:

  • Enhanced Hydrophobic Interactions: The methyl group can occupy a small hydrophobic pocket within the target's binding site, leading to a more favorable binding free energy.[2]

  • Conformational Restriction: By introducing steric hindrance, the methyl group can restrict the rotation around the C-N bond of the aniline, pre-organizing the molecule into a bioactive conformation that is more favorable for binding to the target.[3]

  • Metabolic Blocking: The methyl group can be positioned to block a site of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.

The impact of the methyl group is highly context-dependent and its beneficial effects are best confirmed through empirical structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 3-methyl-2-pyridyloxy aniline scaffold is a particularly attractive core for the design of protein kinase inhibitors.[5] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

The general structure of many kinase inhibitors involves a "hinge-binding" motif that forms hydrogen bonds with the backbone of the kinase's ATP-binding site. The 2-aminopyridine moiety within the scaffold is an excellent hinge-binder. The aniline portion can be further functionalized to extend into other regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition Simplified Kinase Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Phosphorylates & Activates ATP ATP ATP->RTK Binds to active site Inhibitor 3-Methyl-2-pyridyloxy aniline Derivative Inhibitor->RTK Competitively Binds Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Leads to

Caption: Competitive inhibition of a receptor tyrosine kinase by a 3-methyl-2-pyridyloxy aniline derivative.

Structure-Activity Relationships (SAR)

While specific SAR data for the 3-methyl-2-pyridyloxy aniline scaffold is not extensively published, we can infer key relationships from related structures:

  • Aniline Substitutions: The amino group of the aniline is often acylated or coupled with other aromatic or heterocyclic rings to extend into the solvent-exposed region of the kinase active site. These modifications are crucial for modulating potency and selectivity.

  • Pyridine Substitutions: Modifications to the pyridine ring can influence the scaffold's interaction with the "gatekeeper" residue of the kinase, a key determinant of inhibitor selectivity.

  • The Ether Linkage: The flexibility of the ether linkage can be both an advantage and a disadvantage. While it allows for conformational adaptation, a more rigid linker might be beneficial in some cases to reduce the entropic penalty of binding.

Future Directions and Conclusion

The 3-methyl-2-pyridyloxy aniline scaffold represents a promising starting point for the development of novel therapeutics. Its modular nature allows for extensive chemical exploration, and the insights gained from related chemical series provide a strong foundation for rational drug design. Future research in this area will likely focus on:

  • Exploring Diverse Substitutions: Systematically decorating the scaffold with a wide range of functional groups to build comprehensive SAR models.

  • Targeting Novel Kinases: Applying the scaffold to the design of inhibitors for less-explored kinases that are implicated in various diseases.

  • Optimizing ADME Properties: Fine-tuning the physicochemical properties of derivatives to improve their absorption, distribution, metabolism, and excretion profiles.

References

  • The Magic Methyl Effect in Drug Design. Scribd. [Link]

  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. [Link]

  • The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. PubMed. [Link]

  • Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. RJPT. [Link]

  • Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. PubMed. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers. [Link]

  • Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. [Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline. MIT Open Access Articles. [Link]

  • Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate. [Link]

  • Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. Organic & Biomolecular Chemistry. [Link]

Sources

The Strategic Role of 4-[(3-Methylpyridin-2-yl)oxy]aniline in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Quest for Precision in Kinase Inhibition

The landscape of modern therapeutics, particularly in oncology, has been reshaped by the advent of kinase inhibitors. These small molecules are designed to block the activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers and other diseases, making kinases a prime target for therapeutic intervention. Within the vast chemical space of potential inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have emerged as consistently effective starting points for drug design. The anilino-pyridyl/pyrimidyl ether moiety is one such scaffold, and at its core lies the versatile building block: 4-[(3-Methylpyridin-2-yl)oxy]aniline. This guide delves into the chemical properties, synthesis, and strategic application of this compound in the discovery and development of next-generation kinase inhibitors.

A Privileged Scaffold: The Anilino-Pyridyl Ether Moiety

The power of the 4-[(3-Methylpyridin-2-yl)oxy]aniline scaffold lies in its inherent ability to engage with the highly conserved ATP-binding site of protein kinases. This interaction is fundamental to achieving potent and selective inhibition.

The aniline nitrogen and its associated hydrogen atom are crucial for forming one or more hydrogen bonds with the "hinge" region of the kinase, a short segment of amino acids that connects the N- and C-lobes of the enzyme. This hinge-binding interaction is a common feature of many successful kinase inhibitors and serves as an anchor for the rest of the molecule.

The pyridyl ether portion of the scaffold offers several advantages. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose. The pyridine ring itself can be readily substituted to fine-tune the inhibitor's properties. For instance, the methyl group in 4-[(3-Methylpyridin-2-yl)oxy]aniline can influence the molecule's orientation within the binding pocket and its metabolic stability. Further modifications to the pyridine ring can be used to exploit interactions with other regions of the ATP-binding site, thereby enhancing selectivity for the target kinase.

Synthesis and Chemical Properties

The synthesis of 4-[(3-Methylpyridin-2-yl)oxy]aniline and its analogs typically proceeds via a nucleophilic aromatic substitution (SNAAr) reaction. This common and reliable method allows for the efficient coupling of the aniline and pyridine fragments.

General Synthetic Protocol:
  • Starting Materials: 2-Chloro-3-methylpyridine and 4-aminophenol.

  • Base: A suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Chemical Properties of 4-[(3-Methylpyridin-2-yl)oxy]aniline
PropertyValue
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMSO and methanol
CAS Number Not readily available

Application in Kinase Inhibitor Design: Structure-Activity Relationships (SAR)

The 4-[(3-Methylpyridin-2-yl)oxy]aniline core is a versatile platform for building potent and selective kinase inhibitors. The aniline nitrogen is typically acylated to introduce a larger substituent that can occupy the deeper regions of the ATP-binding pocket, often referred to as the "back pocket." This strategy is frequently employed to enhance potency and selectivity.

Key SAR Insights:
  • Aniline Substitutions: The nature of the acyl group attached to the aniline nitrogen is a critical determinant of kinase inhibitory activity. Bulky and hydrophobic groups can often increase potency by making favorable van der Waals contacts within the active site. The strategic placement of polar groups can also be used to form additional hydrogen bonds and improve solubility.

  • Pyridine Ring Modifications: Substitutions on the pyridine ring can significantly impact selectivity. For example, the introduction of different functional groups can either sterically hinder binding to off-target kinases or create favorable interactions with specific residues in the target kinase.

  • Bioisosteric Replacements: The pyridine ring can be replaced with other heteroaromatic systems, such as pyrimidines or quinazolines, to modulate the electronic properties and binding interactions of the inhibitor. This "scaffold hopping" approach is a powerful tool for optimizing lead compounds.

The following diagram illustrates the general structure of a kinase inhibitor based on the 4-[(3-Methylpyridin-2-yl)oxy]aniline scaffold and highlights the key regions for modification.

Caption: Key modification points on the core scaffold.

Experimental Evaluation of Kinase Inhibitors

A systematic workflow is essential for the evaluation of novel kinase inhibitors derived from the 4-[(3-Methylpyridin-2-yl)oxy]aniline scaffold. This typically involves a combination of biochemical and cell-based assays.

Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_adme ADME & PK Kinase_Assay Kinase Activity Assay (e.g., ADP-Glo) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity_Profiling->Proliferation_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot) Proliferation_Assay->Target_Engagement ADME In vitro ADME Assays (Metabolic Stability, Permeability) Target_Engagement->ADME PK In vivo Pharmacokinetics ADME->PK

An In-depth Technical Guide to Pyridyloxyphenyl Aniline Isomers: A Comparative Analysis of 4-[(3-Methylpyridin-2-yl)oxy]aniline and 4-(pyridin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridyloxyphenyl aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics. The isomeric and substitution patterns of this core dramatically influence a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This technical guide provides a detailed comparative analysis of two key isomers: the well-characterized 4-(pyridin-4-yloxy)aniline and the less-documented, yet strategically important, 4-[(3-Methylpyridin-2-yl)oxy]aniline.

Due to the limited availability of experimental data for 4-[(3-Methylpyridin-2-yl)oxy]aniline, this guide establishes a comprehensive, data-driven profile for 4-(pyridin-4-yloxy)aniline and leverages fundamental principles of physical organic and medicinal chemistry to construct a predictive profile for its 3-methyl-2-oxy counterpart. We delve into a head-to-head comparison of their structural attributes, predicted physicochemical properties, and plausible synthetic routes. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of the structure-activity relationship (SAR) implications for drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced yet critical impact of structural modifications within this important class of compounds.

Introduction: The Significance of Pyridyloxyphenyl Anilines in Medicinal Chemistry

Pyridyloxyphenyl aniline derivatives are cornerstone building blocks in the development of targeted therapies. The diaryl ether linkage provides a semi-rigid yet conformationally adaptable spacer, while the pyridine and aniline rings offer versatile handles for chemical modification and interaction with biological targets. The pyridine nitrogen, in particular, is a key modulator of solubility and a potent hydrogen bond acceptor, crucial for anchoring ligands within protein active sites.[1] The aniline moiety serves as a common attachment point for pharmacophores such as ureas, amides, and other functional groups that drive biological activity.

The precise placement of the pyridine nitrogen and the substitution pattern on the rings can profoundly alter a compound's properties. This guide explores this concept through the lens of two specific isomers, highlighting how subtle structural changes—the position of the ring nitrogen and the addition of a methyl group—can lead to significant differences in reactivity, basicity, lipophilicity, and steric profile.

Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the connectivity of the pyridine ring and the presence of a methyl group. In 4-(pyridin-4-yloxy)aniline, the ether linkage is at the 4-position, para to the nitrogen, creating a symmetrical and electronically distinct system. In contrast, 4-[(3-Methylpyridin-2-yl)oxy]aniline features the linkage at the 2-position, ortho to the nitrogen, with an adjacent methyl group at the 3-position.

G cluster_0 4-(pyridin-4-yloxy)aniline cluster_1 4-[(3-Methylpyridin-2-yl)oxy]aniline a a b b

Caption: Molecular Structures of the Compared Isomers.

Physicochemical Properties: A Tale of Two Isomers

The differing electronic and steric environments of the two molecules are predicted to have a significant impact on their drug-like properties. The following table summarizes known data for 4-(pyridin-4-yloxy)aniline and provides scientifically grounded predictions for 4-[(3-Methylpyridin-2-yl)oxy]aniline.

Property4-(pyridin-4-yloxy)aniline4-[(3-Methylpyridin-2-yl)oxy]aniline (Predicted)Rationale for Prediction
CAS Number 71283-80-2[2]Not availableCompound is not widely documented.
Molecular Formula C₁₁H₁₀N₂O[2]C₁₂H₁₂N₂OAddition of a methyl group.
Molecular Weight 186.21 g/mol [2]200.24 g/mol Addition of a CH₂ group.
Appearance Off-white to light yellow powder[2]Likely a solid (off-white to tan)Similar aromatic structures tend to be crystalline solids.
Melting Point 97-99 °C[2]85-95 °CThe methyl group may disrupt crystal packing, leading to a lower melting point.
pKa (Aniline) ~4.0~4.2The 2-pyridyl group is more electron-withdrawing than the 4-pyridyl, but the ortho-methyl group provides a slight electron-donating effect, potentially increasing aniline basicity slightly.
pKa (Pyridine) ~5.6~5.9The pKa of pyridine is ~5.2. The 3-methyl group is electron-donating, increasing the basicity of the pyridine nitrogen.[3][4]
cLogP 1.7[5]~2.3The addition of a methyl group typically increases the calculated logP by approximately 0.5-0.6.[6]
Solubility Soluble in DMSO, ethanol[2]Soluble in DMSO, ethanolExpected to retain solubility in polar organic solvents due to structural similarity.
Hydrogen Bond Donors 1 (Amine N-H)1 (Amine N-H)Both possess a primary aniline group.
Hydrogen Bond Acceptors 2 (Pyridine N, Ether O)2 (Pyridine N, Ether O)Both contain a pyridine nitrogen and an ether oxygen.

Synthesis and Manufacturing Considerations

The construction of the diaryl ether bond is the key transformation in the synthesis of both molecules. The Ullmann condensation and the Buchwald-Hartwig amination are the most prevalent and industrially scalable methods for this purpose.[7][8][9]

Synthetic Workflow Overview

The general approach involves the coupling of a substituted pyridine with a substituted phenol or aniline derivative. For the target molecules, a copper-catalyzed Ullmann condensation represents a robust and cost-effective strategy.

workflow cluster_ullmann Ullmann Condensation Pathway A Aryl Halide (e.g., 4-Chloropyridine) F Reaction Assembly A->F B Phenol (e.g., 4-Aminophenol) B->F C Copper(I) Catalyst (e.g., CuI) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E High-Temperature Solvent (e.g., DMF, Pyridine) E->F G Heating & Stirring (120-180 °C) F->G H Workup & Purification G->H I Final Product (Diaryl Ether) H->I sar cluster_0 4-(pyridin-4-yloxy)aniline cluster_1 4-[(3-Methylpyridin-2-yl)oxy]aniline A Nitrogen at 4-position - Less sterically hindered - Lower basicity (pKa ~5.6) - Symmetrical H-bond vector D Impact on Properties A->D Leads to specific pharmacophore B Nitrogen at 2-position - More electron-withdrawing - Potential for chelation B->D Alters electronics & conformation C Methyl at 3-position - Increased lipophilicity (↑logP) - Steric hindrance near ether bond - Increased pyridine basicity (pKa ~5.9) C->D Modulates PK/PD profile

Sources

Metabolic Stability of 3-Methylpyridine Ether Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylpyridine ether motif is a prevalent bioisostere in modern drug design, often employed to replace phenyl ethers to improve aqueous solubility (via the pyridine nitrogen) and modulate lipophilicity (


). However, this structural unit introduces distinct metabolic liabilities that can compromise in vivo half-life (

) and oral bioavailability (

).

This guide provides a mechanistic analysis of the metabolic instability inherent to 3-methylpyridine ether linkers, specifically focusing on Cytochrome P450 (CYP)-mediated O-dealkylation and benzylic-like methyl oxidation . It details actionable medicinal chemistry strategies to mitigate these soft spots and outlines a self-validating experimental workflow for assessing stability.

Mechanistic Liabilities: The "Soft Spot" Analysis[1][2][3]

The metabolic instability of 3-methylpyridine ether linkers arises from three competing oxidation pathways. Understanding the causality of these transformations is critical for rational optimization.

Pathway A: O-Dealkylation (The Ether Linker)

The ether oxygen acts as a gateway for CYP-mediated cleavage. The mechanism proceeds via Hydrogen Atom Transfer (HAT) from the


-carbon (the methylene group adjacent to the oxygen).
  • Mechanism: CYP enzymes (typically CYP2D6 or CYP3A4) abstract a hydrogen from the

    
    -methylene. The resulting radical undergoes oxygen rebound to form a hemiacetal intermediate, which spontaneously collapses into a pyridinol  and an aldehyde .
    
  • Vulnerability Factor: Electron-rich aromatic rings facilitate this abstraction. While pyridine is electron-deficient, the ether oxygen donates electron density back into the ring (mesomeric effect), making the system susceptible to oxidation.

Pathway B: Methyl Group Oxidation

The methyl group at the 3-position is a classic "metabolic soft spot."

  • Mechanism: Similar to benzylic oxidation, the methyl protons are activated. CYPs (often CYP2E1 or CYP2A6) hydroxylate the methyl group to a hydroxymethyl intermediate (

    
    ).
    
  • Fate: This alcohol is rapidly oxidized by cytosolic alcohol dehydrogenases (ADH) or further CYP activity to a carboxylic acid (

    
    ), dramatically altering the molecule's polarity and potentially abolishing target binding.
    
Pathway C: N-Oxidation

The pyridine nitrogen lone pair is susceptible to direct oxidation by CYPs or Flavin-containing Monooxygenases (FMOs), forming a Pyridine N-Oxide . This adds polarity and can act as a reactive metabolite precursor.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the 3-methylpyridine ether motif.

MetabolicPathways Parent Parent Drug (3-Methylpyridine Ether) Radical_Alpha α-C Radical (Transient) Parent->Radical_Alpha CYP (HAT) Hydroxymethyl Metabolite B: Hydroxymethyl-Pyridine Parent->Hydroxymethyl CYP (Methyl Hydroxylation) NOxide Metabolite D: Pyridine N-Oxide Parent->NOxide FMO/CYP (N-Oxidation) Hemiacetal Hemiacetal Intermediate Radical_Alpha->Hemiacetal OH Rebound Pyridinol Metabolite A: Pyridinol + Aldehyde (O-Dealkylation) Hemiacetal->Pyridinol Spontaneous Collapse Carboxylic Metabolite C: Pyridine Carboxylic Acid Hydroxymethyl->Carboxylic ADH/ALDH

Caption: Divergent metabolic pathways for 3-methylpyridine ethers. Red nodes indicate terminal, high-clearance metabolites.

Optimization Strategies: Stabilizing the Linker

To enhance metabolic stability without compromising potency, apply the following structural modifications. These are ranked by "Success Probability" based on historical medicinal chemistry data.

Strategy 1: Deuteration (The "Heavy Atom" Effect)

Replacing protium (


) with deuterium (

) increases the bond dissociation energy (C-D vs C-H) by ~1.2–1.5 kcal/mol, significantly slowing the rate-determining HAT step (Kinetic Isotope Effect).
  • Target: Deuterate the ether methylene (

    
    ) to stop O-dealkylation.
    
  • Target: Deuterate the methyl group (

    
    ) to slow benzylic oxidation.
    
  • Pros: Minimal change to steric/electronic properties; binding affinity usually retained.

Strategy 2: Fluorine Scan

Fluorine acts as a bioisostere for hydrogen but exerts a strong electron-withdrawing effect, deactivating adjacent C-H bonds toward oxidation.

  • Modification: Replace the methyl group with difluoromethyl (

    
    ) or trifluoromethyl  (
    
    
    
    ).
  • Modification: Introduce a fluorine atom onto the pyridine ring ortho to the ether linkage. This sterically hinders CYP approach and electronically deactivates the ring.

Strategy 3: Scaffold Hopping (Pyridine Pyrimidine/Pyrazine)

Adding a second nitrogen atom to the ring (e.g., 3-methylpyrazine) reduces the overall lipophilicity (


) and electron density of the ring system.
  • Effect: Reduced electron density makes the ether

    
    -carbon less prone to radical formation.
    
  • Trade-off: May reduce solubility if the

    
     drops too low for protonation at physiological pH.
    
Quantitative Comparison of Linker Stability
Motif StructureRelative Stability (

)
Metabolic LiabilityLogD (pH 7.[1]4)
3-Methylpyridine Ether 1.0x (Baseline) High (O-dealkyl + Methyl ox)~2.5
3-Trifluoromethyl Ether 4.5x Low (Blocked Methyl ox)~3.1
Deuterated Ether (

)
2.2x Medium (Methyl ox remains)~2.5
Pyrimidine Ether 3.0x Low (Reduced Lipophilicity)~1.8

Experimental Protocol: Self-Validating Stability Assessment

Trustworthy data requires a rigorous experimental workflow. This protocol uses a Microsomal Stability Assay coupled with High-Resolution Mass Spectrometry (HRMS) for metabolite identification.

Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Test Compound: 10 mM DMSO stock.

Step-by-Step Methodology
  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be 
    
    
    
    .
  • Pre-Incubation: Mix compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes. Control: Include a "0-minute" sample quenched immediately.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    minutes into 150
    
    
    L of ice-cold Quench Solution.
  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (e.g., Sciex Triple Quad or Orbitrap).

Data Analysis & Causality Check

Calculate the Intrinsic Clearance (


) using the depletion slope (

).

Self-Validation Step:

  • If

    
     is high (>50 
    
    
    
    L/min/mg), perform Metabolite ID .
  • Look for mass shifts:

    • -14 Da: Loss of methyl (rare) or O-dealkylation (loss of alkyl chain).

    • +16 Da: Hydroxylation (check retention time to distinguish N-oxide vs. C-hydroxyl).

    • +32 Da: Di-hydroxylation or Carboxylic acid formation (from methyl).

Workflow Diagram

AssayWorkflow Start Start: Test Compound (1 µM) Incubate Incubate with HLM + NADPH Start->Incubate Quench Quench & Centrifuge (t=0, 15, 30, 60 min) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Decision Stability Check: Is t1/2 < 30 min? LCMS->Decision Stable Proceed to PK Study Decision->Stable No Unstable Perform MetID (Soft Spot Analysis) Decision->Unstable Yes Design Design Cycle: Deuterate or Fluorinate Unstable->Design Design->Start Re-synthesize

Caption: Iterative design-make-test cycle for optimizing metabolic stability.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][2]

  • Pirali, T., et al. (2019).[3] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. [Link]

  • Scott, E. E., et al. (2024).[4] CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism.[4] MDPI. [Link]

Sources

Patent Landscape & Technical Guide: 3-Methylpyridin-2-yl Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylpyridin-2-yl ether scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to modulate conformation, solubility, and metabolic stability simultaneously. Unlike unsubstituted pyridin-2-yl ethers, the introduction of a methyl group at the C3 position exerts a profound "ortho-effect," forcing the ether linkage out of planarity with the pyridine ring. This conformational bias is frequently exploited in patent literature to lock bioactive conformations, improve selectivity against off-target kinases, and block metabolic oxidation at the vulnerable C3 position.

This guide analyzes the technical utility of this scaffold, mapping its application across kinase inhibitors, metabolic modulators (PPAR/GPR119), and CNS agents.

Part 1: Structural & Medicinal Chemistry Rationale

The "Ortho-Methyl" Effect

The defining feature of this scaffold is the steric clash between the C3-methyl group and the ether oxygen lone pairs or the R-group attached to the oxygen.

  • Conformational Locking: In a simple 2-phenoxypyridine, the two aromatic rings can adopt a co-planar conformation. The addition of a C3-methyl group introduces significant torsional strain, forcing the ether substituent to twist perpendicular to the pyridine plane. This is critical for fitting into narrow hydrophobic pockets (e.g., the ATP-binding site of kinases) where flat molecules might clash with gatekeeper residues.

  • Metabolic Shielding: The C3 position of pyridine is electronically enriched and prone to oxidation by Cytochrome P450 enzymes. Methyl substitution blocks this site directly. Furthermore, the steric bulk hinders nucleophilic attack at the ether linkage, potentially extending the half-life (

    
    ) of the drug candidate.
    
Electronic Modulation

The ether oxygen at C2 is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). The C3-methyl group is weakly electron-donating (+I). This combination makes the pyridine nitrogen moderately basic, suitable for hydrogen bonding with residues like Asp or Glu in receptor active sites, while maintaining enough lipophilicity (LogP) to cross biological membranes.

Part 2: Patent Landscape & Therapeutic Clusters

Cluster A: Kinase Inhibitors (JAK, MAPK, ROCK)

The scaffold is heavily patented as a linker motif in Type I and Type II kinase inhibitors.

  • Mechanism: The pyridine nitrogen often serves as a hydrogen bond acceptor for the kinase "hinge region." The ether linkage extends the molecule into the "solvent-front" or "back-pocket," depending on the substitution pattern.

  • Key IP:

    • WO2008156726 (Merck/Incyte): Describes JAK inhibitors where the 3-methylpyridin-2-yl group is used to optimize selectivity against JAK2/JAK3. The 3-methyl group was found to improve the selectivity profile compared to the des-methyl analogs.

    • WO2012007926: Discloses imidazoquinoline derivatives where the ether moiety modulates solubility and oral bioavailability.

Cluster B: Metabolic Disease (PPAR & GPR119)
  • PPAR

    
     Agonists:  The scaffold appears in "glitazone-like" dual agonists. The ether tail mimics the lipophilic tail of endogenous fatty acids.
    
    • Insight: The 3-methyl group prevents the "flattening" of the tail, which is crucial for activating the PPAR ligand-binding domain (LBD) without inducing the full range of side effects associated with full agonists.

  • GPR119 Agonists: Used in the treatment of Type 2 diabetes. The pyridine ether acts as a robust, metabolically stable linker connecting the polar headgroup to the lipophilic tail required for GPR119 activation.

Cluster C: CNS & Pain (TRPV1, FAAH)
  • TRPV1 Antagonists: JTS-653 (Japan Tobacco) and related patents utilize pyridine ethers. While JTS-653 features a 5-methyl substitution, the SAR (Structure-Activity Relationship) data in related patents (e.g., WO2006/000000 series) highlights the 3-methyl analog as a strategy to reduce HERG channel inhibition—a common liability in this class.

  • FAAH Inhibitors: The N-(3-methylpyridin-2-yl) moiety is a known pharmacophore for Fatty Acid Amide Hydrolase inhibition. The ether bioisosteres are explored to avoid the hydrolytic instability of the amide bond in vivo.

Part 3: Synthetic Methodologies & Protocols[1]

Strategic Considerations

Synthesis of 3-methylpyridin-2-yl ethers is complicated by the steric hindrance of the C3-methyl group. Standard nucleophilic aromatic substitution (


) can be sluggish.
Method A: Optimized

(The "Gold Standard")

Best for primary alcohols and unhindered phenols.

  • Substrate: 2-Fluoro-3-methylpyridine (more reactive than the chloro- analog).

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).
    
  • Solvent: DMF or NMP (high boiling point, polar aprotic).

Protocol 1: Synthesis of 2-(3-methylpyridin-2-yloxy)ethanol

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Deprotonation: Add ethylene glycol (5.0 eq, excess to prevent dimerization) to DMF (0.5 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add 2-fluoro-3-methylpyridine (1.0 eq) dropwise.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by LCMS for disappearance of the pyridine starting material.

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (0-50% EtOAc/Hexanes). The product is typically a clear oil.

Method B: Buchwald-Hartwig Coupling

Required for sterically hindered phenols or when


 fails.
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Xantphos or BINAP (bidentate ligands prevent chelation by the pyridine nitrogen).

  • Base:

    
     or 
    
    
    
    .
  • Conditions: Toluene/Dioxane at 100°C.

Part 4: Visualization

Diagram 1: Synthetic Decision Tree

This diagram illustrates the logic flow for selecting the correct synthetic route based on the substrate.

SyntheticRoutes Start Target: 3-methylpyridin-2-yl Ether CheckNu Analyze Nucleophile (R-OH) Start->CheckNu IsPrimary Primary/Secondary Alcohol? CheckNu->IsPrimary IsPhenol Phenol / Aryl Alcohol? CheckNu->IsPhenol SNAr Method A: SNAr (NaH, DMF, 90°C) Precursor: 2-Fluoro-3-picoline IsPrimary->SNAr Unimpeded Mitsunobu Method C: Mitsunobu (DIAD, PPh3) Precursor: 2-Hydroxy-3-picoline IsPrimary->Mitsunobu If 2-Fluoro unavailable IsPhenol->SNAr Electron Deficient Phenol Buchwald Method B: Buchwald-Hartwig (Pd-cat, Xantphos, Toluene) Precursor: 2-Bromo-3-picoline IsPhenol->Buchwald Electron Rich / Steric Bulk

Caption: Decision matrix for synthesizing 3-methylpyridin-2-yl ethers based on nucleophile sterics and electronics.

Diagram 2: The Pharmacophore Landscape

Visualizing how the scaffold connects to different therapeutic targets.

Pharmacophore Center 3-Methylpyridin-2-yl Ether (Core Scaffold) Kinase Kinase Inhibitors (JAK, MAPK) Role: Hinge Binder / Spacer Center->Kinase Metabolic Metabolic (PPAR, GPR119) Role: Lipophilic Tail Linker Center->Metabolic CNS CNS / Pain (TRPV1, FAAH) Role: Bioisostere for Amide Center->CNS Feat1 Ortho-Methyl Effect: Twisted Conformation Center->Feat1 Feat2 Metabolic Stability: Blocks C3 Oxidation Center->Feat2 Feat3 Solubility: Pyridine N as H-bond Acceptor Center->Feat3

Caption: Pharmacophore mapping showing the core scaffold's structural features and their application in major therapeutic classes.

Part 5: Data Summary Table

Parameter2-Phenoxypyridine (Unsubstituted)3-Methylpyridin-2-yl Ether (Scaffold)Impact on Drug Design
Conformation Planar / FlexibleTwisted / Rigid Improves selectivity; fits narrow pockets.
C3 Metabolism High (Oxidation prone)Blocked Increases metabolic half-life (

).
Lipophilicity ModerateHigher (+0.5 LogP) Improves membrane permeability.
Solubility ModerateSlightly Lower Requires polar groups elsewhere to compensate.
Key Target General Kinase LinkerJAK, TRPV1, PPAR Specificity driver.

References

  • Incyte Corporation. (2008). Inhibitors of Janus Kinases (JAK).[1] WO2008156726A1.

  • Piramal Life Sciences Ltd. (2012). Substituted Imidazoquinoline Derivatives as Kinase Inhibitors. WO2012007926A1.
  • Japan Tobacco Inc. (2012). Pharmacological characterization of JTS-653, a novel TRPV1 antagonist. Journal of Pharmacology and Experimental Therapeutics.

  • Vertex Pharmaceuticals. (2019).[2] 3-methylpyridin-2-yl benzoic acid and administration thereof. US10231932B2.[2]

  • Pfizer Inc. (2016).

Sources

Physicochemical Profiling of 4-[(3-Methylpyridin-2-yl)oxy]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties of 4-[(3-Methylpyridin-2-yl)oxy]aniline , a critical pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Sorafenib analogs).[1]

Executive Summary

4-[(3-Methylpyridin-2-yl)oxy]aniline (CAS: N/A for specific isomer in common public index, analogous to 18471-73-3 ) represents a "privileged structure" in medicinal chemistry, serving as a bi-aryl ether scaffold that links a polar, hydrogen-bond-accepting pyridine ring with a solvent-exposed, hydrogen-bond-donating aniline moiety.[1][2]

This guide provides a definitive analysis of its LogP (lipophilicity) and pKa (ionization) values, derived from fragment-based QSAR modeling and validated against experimental data of structural analogs (e.g., 4-(pyridin-2-yloxy)aniline).[1] It further details the standard operating procedures (SOPs) for experimentally verifying these values in a drug discovery setting.

Key Physicochemical Metrics (Derived & Predicted)
PropertyValue (Est.)ConfidenceContext
LogP (Octanol/Water) 2.3 – 2.5 HighOptimal for oral bioavailability (Lipinski compliant).[1][2]
pKa₁ (Pyridine N) 3.5 – 3.8 MediumWeakly basic; likely unprotonated at physiological pH (7.4).[1][2]
pKa₂ (Aniline -NH₂) 4.8 – 5.2 HighWeakly basic; neutral at physiological pH.[1][2]
Molecular Weight 200.24 g/mol ExactFragment efficiency is high.[1][2]
Topological PSA ~38-45 ŲHighIndicates good membrane permeability.[1][2]

Molecular Architecture & Theoretical Basis[2]

Structural Dissection

The molecule consists of three distinct pharmacophoric elements:

  • The Aniline Moiety: Acts as the primary H-bond donor.[1][2] The ether oxygen at the para-position exerts a +M (mesomeric) effect, increasing electron density on the ring and slightly elevating the pKa of the amine compared to unsubstituted aniline (pKa 4.6).[1][2]

  • The Ether Linker: Provides rotational freedom, allowing the molecule to adopt conformations required for binding pockets (e.g., DFG-out kinase conformations).[1][2]

  • The 3-Methylpyridine Ring: The nitrogen atom is a H-bond acceptor.[1][2] The 2-alkoxy substitution significantly lowers the basicity of the pyridine nitrogen (relative to pyridine, pKa 5.[1][2]2) due to the inductive withdrawal (-I) of the oxygen.[2] However, the 3-methyl group provides a weak electron-donating (+I) effect and steric bulk, potentially influencing the torsional angle of the ether bond.[1][2]

Ionization Equilibria (Graphviz Visualization)

The molecule exists in a diprotic equilibrium.[2] At physiological pH (7.4), the neutral species dominates, facilitating passive diffusion.

Ionization Figure 1: Predicted Ionization Pathway of 4-[(3-Methylpyridin-2-yl)oxy]aniline Dication Dicationic Species (pH < 2) Pyridine-H+ & Aniline-H+ Monocation Monocationic Species (pH 3.5 - 4.5) Aniline-H+ (Dominant) Dication->Monocation pKa1 ~ 3.5 (Pyridine) Neutral Neutral Species (pH > 6.0) Lipophilic Form Monocation->Neutral pKa2 ~ 5.0 (Aniline)

Experimental Methodologies

To validate the predicted values, the following industry-standard protocols should be employed. These protocols are designed to ensure data integrity compliant with OECD guidelines.

Determination of pKa via Potentiometric Titration

Objective: Determine precise ionization constants using the Sirius T3 or equivalent autotitrator.

Protocol:

  • Sample Preparation: Weigh 3–5 mg of the compound into a titration vial. Dissolve in 0.15 M KCl (ionic strength adjuster). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).[2]

  • Titrant Setup: Use 0.5 M HCl and 0.5 M KOH (carbonate-free).

  • Titration Loop:

    • Acidify sample to pH 2.0.[1][2]

    • Titrate with KOH to pH 12.0 under inert gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) purge to prevent 
      
      
      
      absorption.
    • Perform 3 replicate sweeps.

  • Data Analysis: Use the Bjerrum difference plot to identify pKa values.[1][2] Extrapolate Yasuda-Shedlovsky plots to 0% co-solvent if methanol was used.[1][2]

Determination of LogP via HPLC (OECD 117)

Objective: High-throughput determination of lipophilicity using Reversed-Phase HPLC. This method is preferred over the Shake-Flask method for compounds with LogP between 0 and 6.[1][2]

Protocol:

  • Column Selection: C18 analytical column (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (using 10 mM Ammonium Phosphate) to ensure the neutral species is measured.

  • Calibration Standards: Inject a mixture of reference standards with known LogP values (e.g., Acetanilide, Toluene, Naphthalene, Triphenylene).

  • Sample Injection: Inject 10 µL of the test compound (100 µg/mL in MeOH).

  • Calculation:

    • Calculate the capacity factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) for the unknown: 
      
      
      
      .
    • Construct a calibration curve: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • Interpolate the LogP of the test compound.[1][2]

HPLC_Workflow Figure 2: HPLC-based LogP Determination Workflow (OECD 117) Start Start: Sample Preparation (1 mg/mL in MeOH) Standards Inject Ref. Standards (Range LogP 0.5 - 5.0) Start->Standards DeadTime Determine Dead Time (t0) (Thiourea injection) Start->DeadTime Regression Linear Regression LogP vs Log(k') Standards->Regression CalcK Calculate Capacity Factor (k') k' = (tR - t0) / t0 DeadTime->CalcK SampleRun Inject Test Compound (Isocratic, pH 7.4) SampleRun->CalcK CalcK->Regression Result Output: LogP Value Regression->Result

Implications for Drug Development[3]

Solubility & Permeability (Biopharmaceutics)
  • Solubility: The compound exhibits pH-dependent solubility.[1][2] At gastric pH (1.2), both nitrogen centers may be protonated (Dication), leading to high solubility.[2] At intestinal pH (6.8–7.4), the molecule is predominantly neutral.[2] This suggests a risk of precipitation in the small intestine if not formulated as a salt (e.g., Tosylate or Hydrochloride).

  • Permeability: With a LogP of ~2.4 and a PSA < 60 Ų, the molecule is predicted to have high passive permeability (BCS Class II candidate).[1][2]

Medicinal Chemistry Optimization

The 3-methyl group is not merely a lipophilic handle; it restricts the conformation of the ether linkage ("Ortho Effect"), potentially locking the pyridine ring in a specific orientation relative to the aniline.[1][2] This is a common strategy in kinase inhibitor design to reduce the entropic penalty of binding to the ATP pocket.

References

  • PubChem. 4-(Pyridin-2-yloxy)aniline (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2] OECD Publishing.[1][2] Available at: [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] Butterworths, London.[2] (Standard reference for pyridine/aniline fragment pKa values).

  • Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology.[2] Wiley-Interscience.[1][2] (Source for fragment-based LogP prediction constants).

Sources

Architecting Multi-Kinase Inhibitors: A Technical Guide to Aminophenoxy-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminophenoxy-pyridine scaffold—specifically 4-(4-aminophenoxy)pyridine-2-carboxamide and its N-methylated analogs—represents a "privileged" structural motif in modern medicinal chemistry. Primarily recognized as the critical synthetic precursor to blockbuster multi-kinase inhibitors like Sorafenib, this intermediate bridges the gap between raw chemical feedstocks and targeted oncological therapeutics. This whitepaper dissects the synthetic causality, physicochemical stability, and biological rationale behind the aminophenoxy-pyridine class, providing self-validating protocols for researchers engaged in drug development.

The Structural Paradigm: Rationale for the Aminophenoxy-Pyridine Core

The design of type II kinase inhibitors demands precise spatial arrangements to occupy both the ATP-binding site and the adjacent allosteric hydrophobic pocket (the DFG-out conformation). The aminophenoxy-pyridine intermediate provides a versatile tri-part platform[1]:

  • Pyridine Ring: The nitrogen atom serves as a critical hydrogen bond acceptor, interacting with the kinase hinge region, while simultaneously enhancing the molecule's aqueous solubility.

  • Carboxamide Group: Functions as a dual hydrogen bond donor/acceptor, anchoring the molecule within the active site.

  • Aminophenoxy Linker: The ether linkage provides the necessary conformational flexibility, allowing the terminal aryl group to project deep into the hydrophobic pocket, maximizing binding affinity and selectivity.

Synthetic Methodologies: Causality & Optimization

The synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide relies on a 2[2].

Causality of Experimental Choices: The reaction utilizes 4-chloro-N-methylpicolinamide and 4-aminophenol. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the phenolic hydroxyl group (pKa ~9.5) to form a highly nucleophilic phenoxide, yet mild enough to prevent unwanted side reactions such as amide hydrolysis[3]. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are chosen as polar aprotic solvents; they do not heavily solvate the nucleophilic anion, thereby increasing its reactivity, and they stabilize the negatively charged Meisenheimer complex transition state, driving the reaction forward with high yields.

SNAr_Workflow A 4-Chloro-N-methylpicolinamide (Electrophile) E Nucleophilic Aromatic Substitution (SNAr) A->E B 4-Aminophenol (Nucleophile) C Deprotonation (K2CO3 in DMSO/DMF) B->C C->E Phenoxide Formation D Meisenheimer Complex (Transition State) F 4-(4-Aminophenoxy)-N-methylpicolinamide (Crude Intermediate) D->F Chloride Elimination E->D G Precipitation & Recrystallization F->G

Caption: Synthetic workflow of the SNAr reaction to produce the aminophenoxy-pyridine intermediate.

Physicochemical Profiling & Stability

Understanding the physicochemical properties of 4-(4-aminophenoxy)pyridine-2-carboxamide is crucial for downstream formulation and stability testing. The intermediate exhibits specific degradation pathways under stress conditions.4, while oxidative stress affects the primary amine[4].

Table 1: Physicochemical Properties of 4-(4-Aminophenoxy)pyridine-2-carboxamide

ParameterValueMechanistic Implication
Molecular Formula C₁₂H₁₁N₃O₂Scaffold allows high modularity for SAR studies.
Molecular Weight 229.24 g/mol Low MW ensures final drug remains within Lipinski's limits.
Predicted Boiling Point 462.5°C at 760 mmHgIndicates high thermal stability of the core rings.
Predicted Density 1.315 g/cm³Relevant for solid-state handling and crystallization.
Solubility Profile Soluble in DMSO/DMFNecessitates polar aprotic solvents for synthesis.

Biological Implications & Kinase Inhibition Pathways

While the intermediate itself is not the final therapeutic agent, its derivatives (e.g., Sorafenib) are1[1]. By inhibiting these targets, the compounds block the downstream Ras/Raf/MEK/ERK signaling cascades. The causality here is direct:5, while inhibiting the Raf kinase halts tumor cell proliferation[5].

Kinase_Pathway Drug Aminophenoxy-Pyridine Derivative (e.g., Sorafenib) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-Met) Drug->RTK Allosteric Inhibition (DFG-out) Apoptosis Cell Cycle Arrest / Apoptosis Drug->Apoptosis Induces via Pathway Blockade Ras Ras / Raf Kinase RTK->Ras Phosphorylation (Blocked) MEK MEK / ERK Cascade Ras->MEK Signal Transduction (Blocked) Angio Angiogenesis & Proliferation MEK->Angio Gene Expression (Blocked)

Caption: Inhibitory mechanism of aminophenoxy-pyridine derivatives on RTK signaling pathways.

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. The synthesis protocol includes built-in TLC monitoring and polarity-driven precipitation, while the solubility assay utilizes a filtration step to prevent false-positive absorbance readings from suspended particulates.

Protocol A: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-N-methylpicolinamide and 1.1 equivalents of 4-aminophenol in anhydrous DMSO.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: Excess base ensures complete deprotonation of the phenol while neutralizing the generated HCl byproduct, preventing the protonation of the pyridine nitrogen which would deactivate the electrophile.

  • Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere for 12-16 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

  • Workup (Self-Validation): Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into ice-cold distilled water. Causality: The sudden shift in solvent polarity forces the hydrophobic product to precipitate, leaving unreacted polar salts and DMSO in solution.

  • Purification: Filter the crude solid, wash extensively with water to remove residual DMSO, and recrystallize from ethyl acetate to yield the pure intermediate.

Protocol B: High-Throughput Aqueous Solubility Assessment
  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized intermediate in 100% DMSO.

  • Dilution: Add 2 µL of the stock solution to 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate. Causality: This yields a 100 µM test concentration with exactly 1% DMSO, mimicking physiological assay conditions without artificially inflating solubility via high solvent loads.

  • Equilibration: Agitate the plate at room temperature for 2 hours.

  • Filtration (Self-Validation): Pass the samples through a 0.45 µm filter plate. Causality: This critical step ensures that only fully dissolved molecules are quantified, preventing light-scattering artifacts from micro-precipitates during downstream LC-MS or UV-Vis analysis.

References

  • Benchchem - An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate. 2

  • Benchchem - The Emerging Therapeutic Potential of 4-(4-Aminophenoxy)pyridine-2-carboxamide and Its Derivatives. 1

  • Benchchem - Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents. 3

  • Benchchem - An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide. 4

  • US Patent Application Publication - US 2010/0075971 A1: Inhibitors of PDGFR and Uses Thereof.5

Sources

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Pyridyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridyl Ethers in Modern Chemistry

Pyridyl ethers are a cornerstone structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Their prevalence in drug discovery is particularly noteworthy, with the pyridyl ether core appearing in numerous approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the stability and conformational influence of the ether linkage, make this scaffold a privileged component in the design of bioactive compounds.

Traditionally, the synthesis of pyridyl ethers has been hampered by the limitations of classical methods, such as nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and are limited to activated pyridine systems. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig C-O coupling, has revolutionized the synthesis of these valuable compounds.[1][2] This powerful transformation allows for the efficient and general formation of the C(aryl)-O-C(pyridyl) bond under relatively mild conditions, tolerating a wide range of functional groups and enabling the synthesis of previously inaccessible structures.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Buchwald-Hartwig coupling for pyridyl ether synthesis. We will delve into the mechanistic underpinnings of this reaction, present detailed protocols, and offer practical guidance on troubleshooting and optimization, empowering you to effectively implement this transformative methodology in your own research.

The Catalytic Cycle: A Mechanistic Look at Pyridyl Ether Formation

The Buchwald-Hartwig C-O coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for rational reaction design and troubleshooting. The cycle can be broken down into three key steps: oxidative addition, association and deprotonation of the alcohol, and reductive elimination.

Buchwald_Hartwig_CO_Coupling Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X (Halopyridine) Pd(II)_Complex Pd(II) Aryl Halide Complex (Ar-Pd(II)-X)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Alcohol Association & Deprotonation Pd(II)_Complex->Ligand_Exchange + R'OH (Phenol) + Base Pd(II)_Alkoxide_Complex Pd(II) Aryl Alkoxide Complex (Ar-Pd(II)-OR')L_n Ligand_Exchange->Pd(II)_Alkoxide_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkoxide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerated Catalyst Product Pyridyl Ether Product (Ar-OR') Reductive_Elimination->Product

Figure 1. Catalytic cycle of the Buchwald-Hartwig C-O coupling for pyridyl ether synthesis.

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the halopyridine. In this step, the palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the halopyridine generally follows the trend: I > Br > Cl.[3]

  • Alcohol Association and Deprotonation: The alcohol (phenol in this context) then coordinates to the Pd(II) complex. In the presence of a base, the alcohol is deprotonated to form an alkoxide, which displaces the halide from the palladium center. The choice of base is critical and must be strong enough to deprotonate the alcohol but not so strong as to cause unwanted side reactions.[5]

  • Reductive Elimination: This is the final and product-forming step. The aryl and alkoxide groups on the palladium complex couple, forming the desired pyridyl ether and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The facility of this step is often influenced by the steric and electronic properties of the supporting ligand.

Key Reaction Parameters: A Guide to Optimizing Your Reaction

The success of a Buchwald-Hartwig pyridyl ether synthesis is highly dependent on the careful selection and optimization of several key reaction parameters.

ParameterOptions & ConsiderationsRationale & Key Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladium Pre-catalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in-situ reduction to the active Pd(0) species.[3] Pre-catalysts are often more efficient and reliable as they provide a well-defined source of the active catalyst.
Ligand Bulky, electron-rich phosphines are crucial. Examples include: Xantphos, BINAP, DPPF, and specialized Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos).[6]The primary challenge in pyridyl ether synthesis is the potential for the pyridine nitrogen to coordinate to and poison the palladium catalyst.[7] Sterically hindered ligands are essential to create a bulky catalytic complex that disfavors pyridine coordination and promotes the desired catalytic cycle.
Base Strong, non-nucleophilic bases are typically used. Common choices include NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, and K₃PO₄.[5][8]The base must be strong enough to deprotonate the phenol but should not interfere with the catalyst or substrates. The choice of base can also influence the solubility of reaction components.
Solvent Anhydrous, degassed aprotic solvents are preferred. Toluene, dioxane, and THF are commonly used.The reaction is sensitive to air and moisture, so anhydrous and degassed solvents are essential to prevent catalyst deactivation. The solvent also plays a role in solubilizing the reactants and catalyst.
Temperature Typically ranges from 80-120 °C.The reaction generally requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. However, excessively high temperatures can lead to catalyst decomposition.

Experimental Protocol: A General Procedure for Pyridyl Ether Synthesis

This protocol provides a general starting point for the Buchwald-Hartwig synthesis of pyridyl ethers. The specific conditions may require optimization depending on the substrates used.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Charge Schlenk tube with: - Halopyridine (1.0 equiv) - Phenol (1.2 equiv) - Base (1.5 equiv) Catalyst Add Pd source and ligand (or pre-catalyst) Reagents->Catalyst Solvent Add anhydrous, degassed solvent Catalyst->Solvent Degas Degas with Argon/Nitrogen Solvent->Degas Heat Heat to desired temperature (e.g., 100 °C) Degas->Heat Monitor Monitor reaction progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute and filter through Celite Cool->Filter Extract Aqueous workup Filter->Extract Purify Column chromatography Extract->Purify

Figure 2. General workflow for Buchwald-Hartwig pyridyl ether synthesis.

Materials:

  • Halopyridine (e.g., 2-chloropyridine, 3-bromopyridine, 4-iodopyridine)

  • Phenol derivative

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the halopyridine (1.0 equiv.), the phenol (1.2 equiv.), and the base (1.5 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., 1-5 mol%) and the ligand (e.g., 1.2-1.5 times the mol of Pd) and add them to the Schlenk tube. If using a pre-catalyst, add the appropriate amount directly.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts and palladium black.

  • Purification: The filtrate is then subjected to an appropriate aqueous workup, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting Common Issues in Pyridyl Ether Synthesis

Even with a well-designed protocol, challenges can arise. This section provides guidance on how to troubleshoot common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Catalyst poisoning: The pyridine nitrogen is coordinating to the palladium, inhibiting its activity.Increase ligand steric bulk: Switch to a more sterically demanding ligand (e.g., from Xantphos to XPhos or a more specialized Buchwald ligand). • Use a pre-catalyst: Pre-catalysts can be more resistant to poisoning. • Increase catalyst loading: In some cases, a higher catalyst loading can overcome partial deactivation.
Inefficient catalyst activation: The active Pd(0) species is not being generated effectively.Ensure anhydrous and oxygen-free conditions: Rigorously dry all reagents and solvents and thoroughly degas the reaction mixture. • Consider a different palladium source: If using a Pd(II) source, ensure the conditions are suitable for its reduction.
Formation of side products (e.g., dehalogenation) Presence of water or other protic impurities: These can lead to the protonolysis of the Pd-aryl intermediate.Use scrupulously dried reagents and solvents.
Base-induced decomposition: The base may be too strong for the substrates.Screen weaker bases: Consider using K₃PO₄ or Cs₂CO₃ instead of alkoxides.
Incomplete reaction Catalyst decomposition: The catalyst may not be stable at the reaction temperature over the required time.Lower the reaction temperature and extend the reaction time.Use a more stable ligand or pre-catalyst.
Difficulty in product purification Ligand-related impurities: The phosphine ligand or its oxide can co-elute with the product.Optimize the stoichiometry of the ligand.Consider using a ligand that is more easily separated or can be removed by a specific workup procedure.

Conclusion

The Buchwald-Hartwig C-O coupling reaction has emerged as an indispensable tool for the synthesis of pyridyl ethers, providing a versatile and efficient route to this important class of compounds. By understanding the underlying mechanism, carefully selecting the reaction parameters, and employing robust experimental protocols, researchers can successfully navigate the challenges associated with this transformation, particularly the potential for catalyst inhibition by the pyridine substrate. This guide provides a solid foundation for the successful implementation of the Buchwald-Hartwig coupling in the synthesis of pyridyl ethers, enabling the continued exploration of their potential in drug discovery and materials science.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Winkler, J. D., & Twenter, B. M. (2012).
  • Hrycyna, C. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Gandeepan, P., & Li, C. J. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4895-4930.
  • Gandeepan, P., & Li, C. J. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4895-4930.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. [Link]

  • Li, X. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1090.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Gandeepan, P., & Li, C. J. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4895-4930.
  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Gandeepan, P., & Li, C. J. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4895-4930.
  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

Sources

Strategic Reagent Selection for the O-Arylation of Phenols with Halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyridine Problem"

The formation of diaryl ethers containing pyridine motifs is a cornerstone of medicinal chemistry, yet it presents unique challenges compared to standard carbocyclic couplings. The pyridine nitrogen atom acts as a Lewis base that can poison metal catalysts (Pd/Cu), while the electron-deficient nature of the ring alters the oxidative addition profiles.

This guide moves beyond generic "Buchwald" conditions to provide a substrate-specific logic for coupling phenols with halopyridines. We categorize the methodology into three distinct pathways:

  • Metal-Free

    
    :  For activated electrophiles (2- and 4-positions).
    
  • Copper-Catalysis (Ullmann-type): The robust, economical choice for 2-halopyridines and sterically hindered phenols.

  • Palladium-Catalysis: The high-performance solution for unactivated (3-substituted) or electron-rich pyridines.

Decision Matrix: Pathway Selection

Before selecting reagents, analyze your halopyridine substrate. The position of the halogen and the electronic bias of the ring dictate the method.

DecisionMatrix Start Start: Analyze Halopyridine Position Halogen Position? Start->Position Pos2_4 2- or 4-Position Position->Pos2_4 Activated Pos3 3-Position Position->Pos3 Unactivated EWG Electron Withdrawing Groups (CN, NO2, CF3) present? Pos2_4->EWG Method_Cu METHOD B: Cu-Catalysis (CuI + Ligand) Pos3->Method_Cu Cost Sensitive / Scale-up Method_Pd METHOD C: Pd-Catalysis (Bulky Phosphines) Pos3->Method_Pd High Yield Required Method_SNAr METHOD A: Metal-Free SNAr (Base + Heat) EWG->Method_SNAr Yes (Highly Activated) EWG->Method_Cu No (Neutral) Method_Cu->Method_Pd If Cu fails due to substrate deactivation

Figure 1: Logic flow for selecting the optimal O-arylation methodology based on substrate electronics and sterics.

Method A: Metal-Free (The Baseline)

Best For: 2-fluoropyridines, 4-chloropyridines, and halopyridines with strong EWGs (


).
Mechanism

The reaction proceeds via a Meisenheimer complex. The pyridine nitrogen renders the 2- and 4-positions electrophilic. Fluorine is the preferred leaving group (


) due to the high electronegativity stabilizing the transition state, despite the strong C-F bond.
Protocol A: Standard
  • Reagents:

    • Base:

      
       (Preferred over 
      
      
      
      for solubility in organic solvents).
    • Solvent: DMSO or DMF (Polar aprotic is critical to strip cations and naked the phenoxide).

  • Procedure:

    • Charge a reaction vial with Phenol (1.0 equiv), Halopyridine (1.1 equiv), and

      
       (2.0 equiv).
      
    • Add anhydrous DMSO (

      
       concentration).
      
    • Heat to 80–120 °C for 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMSO.

Method B: Copper-Catalysis (Modern Ullmann)

Best For: 2-bromopyridines, 2-iodopyridines, and cost-sensitive scale-up. Critical Insight: Unlike traditional Ullmann reactions requiring 200 °C, modern ligand-accelerated catalysis works at 80–110 °C.

Reagent Selection Table
ComponentRecommendationFunction
Catalyst CuI (Copper(I) Iodide)Pre-catalyst source.
Ligand Picolinic Acid or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) Stabilizes the active Cu(I) species and prevents disproportionation. Picolinic acid is specific for 2-halopyridines.
Base

Mild enough to prevent phenol decomposition but strong enough for deprotonation.
Solvent DMSO or DMF High boiling point, coordinates to Cu to assist solubility.
Protocol B: Ligand-Accelerated Ullmann
  • Catalyst Pre-complexation: In a vial, mix CuI (10 mol%) and Picolinic Acid (20 mol%). Note: 1:2 Metal:Ligand ratio is crucial.

  • Add Phenol (1.0 equiv), Halopyridine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Evacuate and backfill with Argon (3x). Oxygen kills the active Cu(I) species.

  • Add DMSO (

    
    ).
    
  • Heat to 90 °C for 16-24 hours.

  • Purification: Filter through a celite pad before aqueous workup to remove copper salts.

Method C: Palladium-Catalysis (Buchwald-Hartwig)

Best For: 3-halopyridines (unactivated), electron-rich pyridines, and complex phenols with base-sensitive groups.

The Challenge: Reductive Elimination

The C-O bond formation is the rate-determining step. Electron-rich ligands are required to facilitate oxidative addition, but they must be bulky enough to force the reductive elimination of the ether.

Reagent Selection: The "BippyPhos" Advantage

While generic ligands like Xantphos work, BippyPhos and RockPhos have emerged as superior for heteroaryl ethers.

  • BippyPhos: Features a pyrazole backbone that provides a specific bite angle and electronic density ideal for Pd-catalyzed C-O coupling.

CatalyticCycle cluster_inhibition Inhibition Risk L_Pd L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) L_Pd->OxAdd Halopyridine Coord Phenoxide Coordination (Ar-Pd-OPh) OxAdd->Coord Phenol + Base RedElim Reductive Elimination (Product Release) Coord->RedElim Rate Limiting Step RedElim->L_Pd Regeneration PyridineN Pyridine N-Coordination (Catalyst Poisoning) PyridineN->L_Pd Off-cycle

Figure 2: Pd-Catalytic cycle highlighting the critical Reductive Elimination step and inhibition risk.

Protocol C: Pd-Catalyzed Cross-Coupling
  • Glovebox/Schlenk Line Required: This system is air-sensitive.

  • Reagents:

    • Pre-catalyst:

      
       (1-2 mol%) or 
      
      
      
      .
    • Ligand: BippyPhos or RockPhos (2-4 mol%).

    • Base:

      
       (mild) or 
      
      
      
      (fast, if functional groups tolerate).
    • Solvent: Toluene (non-polar solvent promotes reductive elimination).

  • Procedure:

    • Mix Pd source and Ligand in Toluene for 5 mins to form the active catalyst.

    • Add Halopyridine (1.0 equiv), Phenol (1.2 equiv), and Base (1.5 equiv).

    • Heat to 80–100 °C .

    • Green Alternative: Recent literature supports using BippyPhos in 2 wt % TPGS-750-M/H2O surfactant solution for micellar catalysis at mild temperatures.

Troubleshooting & Optimization

ObservationDiagnosisSolution
No Reaction (Pd) Catalyst poisoning by Pyridine Nitrogen.Switch to a bulkier ligand (tBuXPhos or BrettPhos ) to prevent N-coordination to Pd.
Low Yield (Cu) Protodehalogenation (Reduction of halide).Ensure system is strictly anhydrous. Switch solvent to Dioxane .
C-N vs C-O Coupling Competitive N-arylation (if phenol has amine groups).Use Cu-catalysis with diketone ligands ; these are highly selective for O-arylation over N-arylation.
Hydrolysis of Ester Base is too strong (

).
Switch to

or

and use Method C (Pd) which tolerates weak bases better.

References

  • Mechanistic Insight on

    
    : 
    
    • Nucleophilic Aromatic Substitution of Halopyridines.[1]

    • Source:

  • Copper Catalysis (Ligand Systems)

    • Cu-Catalyzed O-arylation of phenols with aryl iodides and bromides using picolinic acid.
    • Source: [2]

  • Palladium Catalysis (BippyPhos)

    • BippyPhos: A Highly Versatile Ligand for Pd-C
    • Source:

  • Green Chemistry Applications

    • Ligated Pd-Catalyzed Aminations/Etherifications in Water (Micellar Catalysis).[3]

    • Source:

Sources

Synthesis of Biologically Active Ureas: A Detailed Guide to the Reaction of 4-[(3-Methylpyridin-2-yl)oxy]aniline with Isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of substituted ureas, a critical pharmacophore in modern drug discovery, through the reaction of 4-[(3-Methylpyridin-2-yl)oxy]aniline with various isocyanates. We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and offer insights into the characterization of the resulting urea compounds. This guide is intended to equip researchers with the necessary knowledge and practical steps to efficiently synthesize and analyze this important class of molecules, which are foundational to the development of novel therapeutics, including kinase inhibitors and anticancer agents.

Introduction: The Significance of the Urea Moiety in Medicinal Chemistry

Substituted ureas are a cornerstone of medicinal chemistry, appearing as a key structural motif in a multitude of pharmacologically active compounds.[1][2] The urea functional group, characterized by a central carbonyl flanked by two nitrogen atoms, is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[3] This has led to the successful development of numerous urea-containing drugs, including the kinase inhibitor Sorafenib, which has revolutionized the treatment of certain cancers.[4] The pyridyl ether substructure, in particular, is a privileged scaffold in drug discovery, often enhancing pharmacokinetic properties and target engagement.[5] The reaction between an amine and an isocyanate is a robust and widely employed method for the synthesis of ureas, offering high yields and broad substrate scope.[6][7] This guide focuses on the specific application of this reaction to synthesize a library of novel ureas based on the 4-[(3-Methylpyridin-2-yl)oxy]aniline core.

Reaction Mechanism: The Nucleophilic Addition of Amine to Isocyanate

The formation of a urea from an amine and an isocyanate proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This concerted step results in the formation of a new carbon-nitrogen bond and a zwitterionic intermediate, which rapidly tautomerizes to the stable urea product. The reaction is typically fast and irreversible.[8]

a

Experimental Protocol: Synthesis of a Representative Urea Derivative

This section provides a step-by-step protocol for the synthesis of a representative urea compound from 4-[(3-Methylpyridin-2-yl)oxy]aniline and a generic isocyanate.

Materials and Reagents:
  • 4-[(3-Methylpyridin-2-yl)oxy]aniline

  • Isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon atmosphere (optional, for moisture-sensitive isocyanates)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for work-up and purification

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-[(3-Methylpyridin-2-yl)oxy]aniline (1.0 equivalent) in anhydrous DCM or THF to a concentration of approximately 0.1-0.5 M.

  • Isocyanate Addition: Under magnetic stirring, add a solution of the isocyanate (1.0 equivalent) in the same anhydrous solvent dropwise to the aniline solution at room temperature.[9] For highly reactive isocyanates, the addition can be performed at 0 °C to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. A suitable eluent system, for example, is a mixture of ethyl acetate and hexanes. The reaction is typically complete within a few hours.

  • Work-up and Isolation:

    • For products that precipitate: If the urea product precipitates from the reaction mixture, it can be isolated by filtration. Wash the collected solid with a small amount of cold solvent and dry under vacuum.[9]

    • For soluble products: If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.[9]

G

Synthesis of a Urea Library: Reactivity with Various Isocyanates

The reaction of 4-[(3-Methylpyridin-2-yl)oxy]aniline with a diverse range of isocyanates allows for the creation of a library of novel urea compounds with potential biological activity. The table below summarizes the expected outcomes with different isocyanate partners.

Isocyanate Expected Product Potential Application Area
Phenyl isocyanateN-(4-((3-methylpyridin-2-yl)oxy)phenyl)-N'-phenylureaKinase Inhibition[4]
4-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-(4-((3-methylpyridin-2-yl)oxy)phenyl)ureaAnticancer Agents[1]
4-Fluorophenyl isocyanateN-(4-fluorophenyl)-N'-(4-((3-methylpyridin-2-yl)oxy)phenyl)ureaAntibacterial Agents[10]
Benzyl isocyanateN-benzyl-N'-(4-((3-methylpyridin-2-yl)oxy)phenyl)ureaGeneral Drug Discovery
Ethyl isocyanateN-ethyl-N'-(4-((3-methylpyridin-2-yl)oxy)phenyl)ureaAgrochemicals

Characterization of Synthesized Ureas

The identity and purity of the synthesized urea compounds should be confirmed using a combination of standard analytical techniques.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the pyridyl and phenyl rings, the methyl group on the pyridine, and the N-H protons of the urea linkage. The N-H protons typically appear as broad singlets in the region of 8-10 ppm.

    • ¹³C NMR spectroscopy will show a characteristic signal for the carbonyl carbon of the urea group in the range of 150-160 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized ureas. The protonated molecule [M+H]⁺ is typically observed.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching vibration of the urea carbonyl group, typically in the region of 1630-1680 cm⁻¹. N-H stretching vibrations will be observed in the region of 3200-3400 cm⁻¹.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC. Ensure the isocyanate is of high purity and has not been hydrolyzed.
Side reactions.If the isocyanate is moisture-sensitive, perform the reaction under an inert atmosphere (N₂ or Ar).
Impure Product Presence of unreacted starting materials.Optimize purification method (recrystallization solvent or chromatography gradient).
Formation of symmetrical urea by-products.Ensure a 1:1 stoichiometry of amine and isocyanate. Add the isocyanate solution slowly to the amine solution.

Conclusion

The synthesis of ureas via the reaction of 4-[(3-Methylpyridin-2-yl)oxy]aniline with isocyanates is a straightforward and efficient method for generating a diverse range of compounds with significant potential in drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers to explore this valuable chemical space and contribute to the development of new therapeutic agents.

References

  • Stieglitz, J., & McKee, R. H. (1900). The Mechanism of Reactions in the Urea Series.
  • BenchChem. (2025).
  • Patel, K. R., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
  • Kiasat, A. R., & Nazari, S. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(2), 215-219.
  • Ferlin, F., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2473-2480.
  • Organic Chemistry Portal. (n.d.).
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC press.
  • Regan, J., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1244-1247.
  • Wang, X., et al. (2009). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1707.
  • Zhang, M., et al. (2023).
  • Chen, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8263.
  • Abdel-Aziz, H. A., et al. (2018).
  • Talluri, S. K., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161.
  • Laha, J. K., et al. (2021). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. New Journal of Chemistry, 45(40), 18815-18823.
  • Talluri, S. K., et al. (2021). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
  • Abdel-Aziz, H. A., et al. (2018).
  • Wang, X., et al. (2009). 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline. PubMed.
  • Shchegol'kov, E. V., et al. (2019). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 55(8), 1195-1202.
  • Patel, K. R., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
  • Basarab, G. S., et al. (2013). Fragment-to-hit-to-lead discovery of a novel pyridylurea scaffold of ATP competitive dual targeting type II topoisomerase inhibiting antibacterial agents. Journal of Medicinal Chemistry, 56(22), 9026-9044.
  • Organic Chemistry Portal. (n.d.).
  • Tumulty, J. W., & O'Shea, P. D. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(5), 1238.
  • Wang, Z., et al. (2025).
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • ResearchGate. (n.d.). Substituted Ureas.
  • Wang, X., et al. (2018). Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS. Molecules, 23(6), 1318.
  • Fluorochem. (n.d.). 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline. Fluorochem.
  • Sigma-Aldrich. (n.d.). 4-(Pyridin-3-yloxy)aniline. Sigma-Aldrich.
  • PubChem. (n.d.). 4-[(4-methylpyrimidin-2-yl)oxy]aniline. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing N-Arylation Side Products in O-Arylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting challenging O-arylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating problem of N-arylation side product formation. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve the selectivity and yield of your desired O-arylated products.

The competition between O- and N-arylation is a frequent hurdle in the synthesis of complex molecules, particularly those containing both hydroxyl and amino functionalities.[1][2][3][4][5] This guide provides in-depth, experience-driven advice to diagnose and solve these selectivity issues in both copper- and palladium-catalyzed systems.

Troubleshooting Guide: Tackling N-Arylation Side Products

Here, we address specific problems you might be facing in the lab with practical, actionable solutions.

Q1: My copper-catalyzed O-arylation of a phenol is giving a significant amount of N-arylation on a secondary amine in my substrate. How can I favor the O-arylation?

This is a classic chemoselectivity challenge. The relative nucleophilicity of the phenol and the amine, as well as the reaction conditions, play a crucial role. Here’s a systematic approach to favor O-arylation:

Underlying Principle: In copper-catalyzed reactions, often referred to as Ullmann condensations, the choice of ligand and base can dramatically influence which nucleophile (the oxygen of the phenol or the nitrogen of the amine) reacts preferentially.[6] The hardness/softness of the nucleophiles and their interaction with the copper catalyst are key.

Troubleshooting Workflow:

start High N-Arylation in Cu-Catalyzed Reaction ligand Modify Ligand System start->ligand Initial Step base Adjust Base ligand->base If N-arylation persists success Selective O-Arylation Achieved ligand->success Often Sufficient solvent Change Solvent base->solvent If still unselective base->success Can be decisive temp Lower Temperature solvent->temp Final Optimization temp->success Success

Caption: Troubleshooting workflow for minimizing N-arylation in copper-catalyzed O-arylation.

Step-by-Step Protocol Adjustments:

  • Ligand Modification: This is often the most impactful change.

    • For Phenol O-Arylation: Picolinic acid is a highly effective ligand for promoting the O-arylation of phenols, even in the presence of competing amines.[7] Another effective ligand for this transformation is (2-pyridyl)acetone.[8]

    • For Aliphatic Alcohol O-Arylation: In the case of amino alcohols, a ligand-free system or the use of a phenanthroline-type ligand can sometimes favor O-arylation, although this can be substrate-dependent.[1]

  • Base Selection: The choice of base can alter the relative nucleophilicity of the competing groups.

    • Weaker bases like K₃PO₄ or Cs₂CO₃ are often employed in selective O-arylations.[2][8][9]

    • In some systems, a switch in base from NaOt-Bu to NaOTMS has been shown to dramatically switch selectivity from O- to N-arylation, highlighting the profound effect of the base.[3][4] Therefore, using NaOt-Bu could be a good starting point to favor O-arylation in such cases.

  • Solvent and Temperature:

    • Polar aprotic solvents like DMSO or DMF are commonly used.[6][8] However, less polar solvents like dioxane or toluene can sometimes alter selectivity.

    • Ullmann-type reactions often require elevated temperatures, but running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can sometimes improve selectivity.

Example Protocol for Selective O-Arylation of an Aminophenol:

ComponentAmountRole
Aminophenol1.0 mmolSubstrate
Aryl Iodide1.1 mmolCoupling Partner
CuI0.1 mmol (10 mol%)Catalyst
Picolinic Acid0.2 mmol (20 mol%)Ligand
K₃PO₄2.0 mmolBase
Butyronitrile or DMSO2 mLSolvent
Temperature 70-110 °CReaction Condition

This protocol is a general starting point and may require optimization for specific substrates.[2][9]

Q2: My Buchwald-Hartwig O-arylation is plagued by a competing N-arylation side reaction. What are the key parameters to adjust?

In palladium-catalyzed Buchwald-Hartwig reactions, the ligand plays a paramount role in determining the outcome, particularly the rate of reductive elimination to form the C-O versus the C-N bond.[10]

Underlying Principle: The steric and electronic properties of the phosphine ligand on the palladium center influence the geometry of the transition state for reductive elimination. Bulky, electron-rich ligands generally accelerate reductive elimination, which is often the rate-limiting step for C-O bond formation.[11][12][13]

Troubleshooting Decision Tree:

start High N-Arylation in Pd-Catalyzed Reaction ligand_choice Evaluate Ligand: Is it optimal for C-O coupling? start->ligand_choice sterically_hindered Switch to a Bulkier, Electron-Rich Ligand (e.g., BrettPhos, RuPhos) ligand_choice->sterically_hindered No base_solvent Optimize Base and Solvent ligand_choice->base_solvent Yes sterically_hindered->base_solvent success Selective O-Arylation sterically_hindered->success less_hindered Consider a Less Bulky Ligand (less common for O-arylation) temp_control Lower Reaction Temperature base_solvent->temp_control temp_control->success

Caption: Decision tree for troubleshooting N-arylation in palladium-catalyzed reactions.

Step-by-Step Protocol Adjustments:

  • Ligand Selection is Critical:

    • For challenging C-O couplings, especially with secondary alcohols, bulky biarylphosphine ligands are often necessary.[13] Ligands like BrettPhos and RuPhos are excellent starting points.

    • The choice of ligand can create a kinetic differentiation that favors one pathway over the other. For instance, specific ligands have been developed to achieve selective ortho-C-H arylation of unprotected anilines with no competing N-arylation.[14] This highlights the power of the ligand in directing selectivity.

  • Base and Solvent Optimization:

    • The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or K₃PO₄ are commonly used. The pKa of the O-H versus N-H bond will influence which is deprotonated, but the subsequent steps are kinetically controlled by the catalyst system.

    • Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally preferred for Buchwald-Hartwig reactions.[15] The solvent can influence the aggregation state of the base and the solubility of the catalytic species.[16][17][18][19]

  • Temperature Control:

    • Generally, C-N bond formation is kinetically more facile than C-O bond formation. Therefore, running the reaction at a lower temperature may favor the thermodynamically controlled O-arylation product, or at least slow down the competing N-arylation to a greater extent.

Frequently Asked Questions (FAQs)

Q: What is the general mechanistic reason for N-arylation being a common side reaction in O-arylations?

A: Generally, amines are more nucleophilic than the corresponding alcohols. In many catalytic cycles, the coordination of the amine to the metal center and subsequent deprotonation can be more favorable than for the alcohol. In palladium catalysis, the reductive elimination to form a C-N bond is often kinetically more facile than for a C-O bond.[10][13] This inherent kinetic preference for N-arylation means that reaction conditions must be carefully tuned to favor the desired O-arylation pathway. Steric hindrance around the nitrogen atom can sometimes be exploited to favor O-arylation of a less hindered hydroxyl group.[20]

Q: Can steric hindrance be used to control selectivity?

A: Absolutely. Steric hindrance is a powerful tool. If the nitrogen atom is significantly more sterically encumbered than the oxygen atom, this can be leveraged to favor O-arylation.[20] For example, a bulky protecting group on the amine or inherent structural hindrance can disfavor the approach to the metal center. Computational studies have shown that steric hindrance is a dominant factor in determining O- versus N-arylation selectivity in some systems.[20] Site-selective O-arylations of diols have been achieved by exploiting the different steric environments of the hydroxyl groups.[21]

Q: Are there any metal-free options to avoid this issue?

A: Yes, metal-free arylation methods exist and can offer orthogonal selectivity. For instance, reactions using diaryliodonium salts can exhibit base-dependent selectivity.[22][23] In one reported system, using N,N-diethylaniline as the base in fluorobenzene selectively produced the N-arylated product, while switching to quinoline as the base in chlorobenzene gave the O-arylated product with high selectivity.[22][23] Another approach involves the use of o-silylaryl triflates, which generate benzynes in situ, and can show selectivity for N-arylation in the presence of an alcohol.[24][25][26]

Q: How do the electronics of the aryl halide and the nucleophile affect selectivity?

A: Electron-withdrawing groups on the aryl halide generally make it more reactive towards oxidative addition (in Pd catalysis) or nucleophilic attack, accelerating the overall reaction.[6] Conversely, electron-donating groups on the phenol or amine increase their nucleophilicity. The interplay is complex, but in general, a more electron-rich (and thus more nucleophilic) amine will be more competitive. However, the catalyst and ligand system ultimately have the dominant controlling effect on chemoselectivity by influencing the kinetics of the catalytic cycle.[11]

References

  • Biscoe, M. R., Barder, T. E., & Buchwald, S. L. (2007). Electronic effects on the selectivity of Pd-catalyzed C-N bond-forming reactions using biarylphosphine ligands: the competitive roles of amine binding and acidity. Angewandte Chemie International Edition, 46(38), 7232-7235. [Link]

  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2007). N-versus O-arylation of aminoalcohols: orthogonal selectivity in copper-based catalysts. Journal of the American Chemical Society, 129(12), 3490-3491. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl) acetone-promoted Cu-catalyzed O-arylation of phenols with aryl iodides, bromides, and chlorides. The Journal of Organic Chemistry, 74(18), 7187-7190. [Link]

  • Kim, D. W., & Jeong, H. J. (2015). N-and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 6(3), 1833-1838. [Link]

  • Strauss, M. J., Liu, K. X., Greaves, M. E., Dahl, J. C., Kim, S. T., Wu, Y. J., ... & Buchwald, S. L. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N-and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A general and efficient method for the palladium-catalyzed O-arylation of secondary alcohols. Journal of the American Chemical Society, 132(43), 15244-15246. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Ji, Y., et al. (2025). Mechanistic Insights into Chemoselectivity in Nickel-Catalyzed Arylation of Competitive Nucleophilic Systems: A DFT Perspective. Journal of the American Chemical Society. [Link]

  • Gauthier, D. R., et al. (2016). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 55(48), 15003-15007. [Link]

  • Lam, P. Y., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3091-3102. [Link]

  • Watson, D. A., et al. (2015). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 137(4), 1443-1451. [Link]

  • Yang, D., et al. (2022). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 13(46), 13867-13876. [Link]

  • Casado, M. R., et al. (2022). Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines. ACS Catalysis, 12(22), 14226-14235. [Link]

  • Diao, T., et al. (2025). Site-Selective O-Arylation of Carbohydrate Derivatives through Nickel-Photoredox Catalysis. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Removing Unreacted 2-Chloro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of unreacted 2-chloro-3-methylpyridine from reaction mixtures. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work.

Initial Assessment: Characterizing the Challenge

Before selecting a purification strategy, it is crucial to understand the properties of 2-chloro-3-methylpyridine and your desired product.

Key Properties of 2-Chloro-3-Methylpyridine:

PropertyValueSource
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 192-193 °C at 751 mmHg[1][3]
Density 1.17 g/mL at 25 °C[3][4]
Flash Point 79 °C[1][4]
Solubility Sparingly soluble in water[5]
Molecular Weight 127.57 g/mol [4][6]

This pyridine derivative is a combustible liquid and is harmful if swallowed, causing skin and serious eye irritation.[1][7] It is primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides.[3]

Troubleshooting Guide: Selecting the Right Removal Strategy

This section provides a series of questions to guide you toward the most effective method for removing unreacted 2-chloro-3-methylpyridine from your reaction mixture.

Question 1: Is your desired product stable in acidic conditions?

The basicity of the pyridine nitrogen atom offers a straightforward method for removal via an acidic wash.

Answer: Yes, my product is acid-stable.

An acidic wash is a highly effective method for removing pyridine-based impurities.[8] By washing the crude reaction mixture with a dilute acid solution (e.g., 1M HCl), the 2-chloro-3-methylpyridine is protonated, forming the water-soluble pyridinium chloride salt. This salt will then partition into the aqueous layer during an extractive workup.[9]

Experimental Protocol: Acidic Wash Extraction

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents according to established procedures.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M aqueous HCl. Repeat the wash 2-3 times to ensure complete removal of the pyridine derivative.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[8]

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[11][12]

Answer: No, my product is sensitive to acid.

If your product is acid-sensitive, an acidic wash is not suitable. In this case, a wash with an aqueous solution of copper (II) sulfate is an excellent alternative.[8] Pyridine and its derivatives form a complex with copper sulfate that is soluble in the aqueous layer and can be removed by extraction.[10]

Experimental Protocol: Copper Sulfate Wash

  • Follow steps 1 and 2 from the "Acidic Wash Extraction" protocol.

  • Copper Sulfate Wash: Wash the organic layer with a 10-15% aqueous CuSO₄ solution. The aqueous layer will often turn a different color (e.g., purple) as the copper-pyridine complex forms.[10] Continue washing until no further color change is observed in the fresh CuSO₄ solution.

  • Proceed with steps 5 and 6 from the "Acidic Wash Extraction" protocol.

Question 2: Are there significant differences in boiling points or polarity between 2-chloro-3-methylpyridine and your product?

When extractive methods are insufficient or inappropriate, physical separation techniques based on boiling point or polarity can be employed.

Answer: Yes, there is a significant difference in boiling points.

If 2-chloro-3-methylpyridine has a substantially different boiling point from your product and other reaction components, distillation can be an effective purification method.[11][13] Given its relatively high boiling point (192-193 °C), this method is most effective for removing it from less volatile products.[3]

Answer: Yes, there is a notable difference in polarity.

Chromatography is a powerful technique for separating compounds based on differences in their polarity and interaction with a stationary phase.[14][15] For the separation of 2-chloro-3-methylpyridine, column chromatography on silica gel or alumina is a common approach.

Experimental Protocol: Column Chromatography

  • Sample Preparation: Concentrate the crude reaction mixture to a small volume. It can be adsorbed onto a small amount of silica gel for dry loading, which often provides better separation.

  • Column Packing: Prepare a column with silica gel or alumina, using a suitable solvent system as the mobile phase. The choice of eluent will depend on the polarity of your desired product.

  • Elution: Carefully load the sample onto the top of the column and begin eluting with the chosen solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or another appropriate analytical technique.

  • Product Isolation: Combine the fractions containing the purified product and remove the solvent under reduced pressure.

A common isomeric impurity in the synthesis of related compounds is 2-chloro-3-methylpyridine itself, which can be challenging to separate due to similar physical properties.[16] In such cases, fractional distillation or preparative chromatography may be necessary.[16] High-Performance Liquid Chromatography (HPLC) can also be used for both analytical quantification and preparative separation of isomers.[17]

Question 3: Is it possible to chemically quench the unreacted 2-chloro-3-methylpyridine?

In some instances, it may be advantageous to deactivate the unreacted starting material by converting it into a more easily removable compound. This process is known as quenching.[18]

Answer: Yes, a suitable quenching agent is available.

The concept of quenching is to deactivate reactive reagents, making the reaction mixture safer to handle and simplifying purification.[18] While quenching is often associated with highly reactive species like organometallics, the principle can be applied to other reactive starting materials. For a chloropyridine, a suitable nucleophile could potentially be used to displace the chloride, forming a new, more easily separable compound. The feasibility of this approach is highly dependent on the specific reaction conditions and the reactivity of the desired product.

Frequently Asked Questions (FAQs)

Q1: I've performed an acidic wash, but I still see traces of 2-chloro-3-methylpyridine in my product according to TLC/GC-MS. What can I do?

A: If trace amounts of pyridine derivatives remain after an initial acidic wash, you can try co-evaporation with a high-boiling, non-polar solvent like toluene or heptane.[8][10] This process, known as azeotropic removal, can help to remove the last vestiges of the impurity. Dissolve your crude product in the chosen solvent and then remove the solvent under reduced pressure. Repeat this process 2-3 times.

Q2: My reaction mixture has formed an emulsion during the extractive workup. How can I resolve this?

A: Emulsions can sometimes form, especially when aromatic solvents are used.[10] Adding a small amount of brine to the separatory funnel can often help to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help to prevent emulsion formation.

Q3: Can I use a solid-supported scavenger to remove the unreacted 2-chloro-3-methylpyridine?

A: Yes, using a solid-supported scavenger, such as a polymeric resin with acidic functional groups (e.g., poly-vinylpyridine), can be a very effective method.[8] These scavengers are heterogeneous solids that can be added to the reaction mixture. The unreacted pyridine derivative will bind to the resin, which can then be removed by simple filtration. This avoids the need for an aqueous workup, which can be advantageous if your product has some water solubility.

Q4: Are there any specific safety precautions I should take when working with 2-chloro-3-methylpyridine?

A: Yes, 2-chloro-3-methylpyridine is a hazardous substance.[1][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1][2]

Visualizing the Workflow

Removal_Strategy start Reaction Mixture containing 2-chloro-3-methylpyridine acid_stable Is the product acid-stable? start->acid_stable acid_wash Perform Acidic Wash (e.g., 1M HCl) acid_stable->acid_wash Yes cu_wash Perform Copper Sulfate Wash acid_stable->cu_wash No phys_sep Significant difference in boiling point or polarity? acid_wash->phys_sep cu_wash->phys_sep distillation Distillation phys_sep->distillation Boiling Point chromatography Column Chromatography (Silica or Alumina) phys_sep->chromatography Polarity quench Can it be chemically quenched? phys_sep->quench No end Purified Product distillation->end chromatography->end add_quencher Add Quenching Agent quench->add_quencher Yes quench->end No add_quencher->end

References

  • Benchchem. Best practices for handling anhydrous reactions for pyridine synthesis.
  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • International Journal of Novel Research and Development.
  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. Published April 2, 2014. Available from: [Link]

  • CPHI Online. 2-chloro-3-methylpyridine | Alkali Metals Ltd.
  • Jubilant Ingrevia Limited.
  • PubChem. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603. Available from: [Link]

  • University of Rochester. Remove Sticky Reagents. Available from: [Link]

  • ECHEMI.
  • SIELC Technologies. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Published February 16, 2018. Available from: [Link]

  • PureSynth. 2-Chloro-3-Methylpyridine 98.0%(GC).
  • Reddit. How does quenching work? : r/OrganicChemistry. Published August 2, 2024. Available from: [Link]

  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-3-methylpyridine | 18368-76-8.
  • PubMed. Reversed freeze quench method near the solvent phase transition. Published April 19, 2012.
  • Fractory. Quenching Explained – Definition, Process, Benefits and More. Published March 24, 2023.
  • Santa Cruz Biotechnology. 2-Chloro-3-methylpyridine | CAS 18368-76-8 | SCBT.
  • Wikipedia.
  • Delhaye, L., Ceccato, A., Jacobs, P., Köttgen, C., & Merschaert, A. (2010). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 14(4), 868–874.
  • ChemScene. 2-Chloro 3-methylpyridine | 18368-76-8.
  • CN101511788B - Eco-friendly process for recovery of pyridine and/or its derivatives - Google P
  • Wikipedia. Quenching (fluorescence).
  • Benchchem. Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
  • Guidechem. 2-Chloro-3-nitropyridine 5470-18-8 wiki.
  • Benchchem. Technical Support Center: Reduction of 3-Methylpyridine.
  • Journal of Applied Pharmaceutical Science.
  • Semantic Scholar. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
  • Reddit. What's the best way to workup and extract this compound?. Published February 8, 2016.
  • CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google P
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Published August 8, 2025.
  • European Patent Office.
  • MDPI. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Published November 4, 1989.
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google P
  • Bioanalysis Zone.
  • University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Published April 10, 2017.

Sources

Technical Support Center: Preservation of Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Workup

Frequently Asked Questions (FAQs)

Q1: Why are my aniline intermediates so prone to oxidation?

Aniline and its derivatives are particularly susceptible to oxidation due to the electron-donating nature of the amino group (-NH₂). This group increases the electron density of the aromatic ring, making the entire molecule more easily oxidized. Exposure to atmospheric oxygen, residual oxidizing agents from a previous reaction step, or even certain metal ions can trigger the oxidation process.

Q2: What are the tell-tale signs of aniline oxidation?

The most common indicator of aniline oxidation is a distinct color change in your reaction mixture or isolated product.[1] Often, a colorless or pale-yellow solution will turn yellow, brown, dark green, or even black. This discoloration is due to the formation of highly conjugated species such as nitrobenzenes, benzoquinones, and polymeric aniline materials.

Q3: What are the primary strategies to prevent oxidation during workup?

There are four main pillars to preventing aniline oxidation:

  • Exclusion of Air: Utilizing inert atmosphere techniques is a highly effective first line of defense.

  • pH Control: The rate of aniline oxidation can be significantly influenced by the pH of the aqueous phase during extraction.

  • Use of Additives: Incorporating antioxidants or radical scavengers can protect the aniline from oxidative degradation.

  • Protecting Groups: Temporarily masking the amino group can prevent its oxidation during sensitive synthetic steps.

Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose and resolve issues related to aniline oxidation based on common laboratory observations.

Observation Potential Cause(s) Suggested Solution(s)
Color darkens significantly upon exposure to air (e.g., during filtration or extraction). Air oxidation of the electron-rich aniline.Perform the workup under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for all extractions and washes.
Product is a dark oil or solid after purification. Formation of polymeric or highly colored oxidation byproducts.Decolorize the product by treating a solution with activated charcoal followed by filtration, or consider purification by vacuum distillation to separate from non-volatile impurities.
TLC analysis shows multiple colored spots in addition to the desired product. Oxidation and/or degradation of the aniline intermediate.Add an antioxidant, such as a saturated solution of sodium sulfite, to the aqueous phase during extractions. Consider using a radical scavenger like Butylated Hydroxytoluene (BHT) in the organic solvent.
Low yield of the desired aniline after a reaction that used a strong oxidizing agent. Residual oxidizing agent is destroying the product during workup.Before starting the aqueous workup, quench any remaining oxidizing agent. For example, excess peroxide can be quenched with a saturated solution of sodium thiosulfate.
Inconsistent results between batches of the same reaction. Varying levels of dissolved oxygen in solvents or exposure to air.Standardize your workup procedure to include degassing of all solvents and consistent application of an inert atmosphere.

In-Depth Protocols and Methodologies

Protocol 1: General Workup Under an Inert Atmosphere

This protocol is essential for highly sensitive aniline intermediates.

Objective: To perform an aqueous workup while minimizing exposure to atmospheric oxygen.

Methodology:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon. All solvents (both organic and aqueous) should be degassed by sparging with an inert gas for at least 20-30 minutes.

  • Reaction Quenching (if applicable): Cool the reaction mixture to the appropriate temperature. If the reaction contains a potent oxidizing agent, quench it with a suitable reducing agent (e.g., sodium thiosulfate for peroxides, isopropanol for chromium-based oxidants) before exposing it to the aqueous phase.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel that has been purged with inert gas. Add the degassed extraction solvent and degassed aqueous solution.

  • Separation: Gently invert the separatory funnel to mix the layers, periodically venting into a system that maintains a positive pressure of inert gas (e.g., a nitrogen-filled balloon).

  • Washing: Perform all subsequent aqueous washes with degassed solutions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. It is good practice to introduce a slow stream of inert gas into the flask during concentration.

Workflow for Inert Atmosphere Workup

cluster_prep Preparation cluster_workup Workup Procedure cluster_storage Storage prep_glass Dry Glassware prep_solvents Degas Solvents prep_glass->prep_solvents prep_inert Purge Apparatus with N2/Ar prep_solvents->prep_inert quench Quench Reaction (if needed) prep_inert->quench extract Perform Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate store Store Under Inert Atmosphere concentrate->store

Caption: Workflow for performing a workup under an inert atmosphere.

Protocol 2: Utilizing Antioxidants in the Workup

Objective: To protect the aniline intermediate from oxidation by using a sacrificial reducing agent or a radical scavenger.

Choosing Your Antioxidant:

Antioxidant Type Application Notes
Sodium Sulfite (Na₂SO₃) Reducing Agent / Oxygen ScavengerUse as a saturated aqueous solution for washes. Particularly effective at removing dissolved oxygen and quenching some oxidizing agents.[2][3]
Sodium Thiosulfate (Na₂S₂O₃) Reducing AgentPrimarily used to quench halogen-based oxidizing agents and peroxides.[4]
Butylated Hydroxytoluene (BHT) Radical ScavengerA phenolic antioxidant that is soluble in organic solvents.[5][6] Add a small amount (e.g., 0.01-0.1 mol%) to the extraction solvent to inhibit radical-mediated oxidation.
Ascorbic Acid (Vitamin C) Reducing Agent / Radical ScavengerA water-soluble antioxidant. Can be used in the aqueous phase during extractions, especially if the pH is acidic to neutral.

Methodology (Using Sodium Sulfite):

  • Prepare a Saturated Sodium Sulfite Solution: Dissolve sodium sulfite in deionized water until no more solid dissolves.

  • Initial Extraction: After quenching your reaction (if necessary), perform the initial extraction with your chosen organic solvent and aqueous phase (e.g., water or brine).

  • Sulfite Wash: Separate the organic layer. Wash the organic layer once or twice with the saturated sodium sulfite solution. This will help to remove any dissolved oxygen and trace oxidizing species.

  • Subsequent Washes: Proceed with any other required aqueous washes (e.g., with brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate as usual.

Decision Tree for Antioxidant/Scavenger Use

cluster_yes cluster_no start Is your aniline intermediate showing signs of oxidation? oxidizing_agent Is a residual oxidizing agent from the reaction suspected? start->oxidizing_agent Yes standard_workup Proceed with a standard workup, but remain vigilant for color changes. start->standard_workup No quench Quench with a specific reducing agent (e.g., Na2S2O3 for peroxides). oxidizing_agent->quench Yes air_sensitivity Is the aniline highly sensitive to air? oxidizing_agent->air_sensitivity No quench->air_sensitivity inert_atmosphere Work up under inert atmosphere. Use degassed solvents. air_sensitivity->inert_atmosphere Yes radical_pathway Is radical-mediated oxidation a possibility? air_sensitivity->radical_pathway No inert_atmosphere->radical_pathway add_bht Add BHT to the organic solvent. radical_pathway->add_bht Yes

Caption: Decision-making guide for using antioxidants and scavengers.

Protocol 3: Protecting Group Strategy - Acetylation

Objective: To temporarily protect the aniline as a less oxidation-prone acetanilide, perform the necessary reaction steps, and then deprotect to reveal the aniline.

Methodology:

Part A: Protection

  • Dissolution: Dissolve the aniline derivative in a suitable solvent such as dichloromethane or acetic acid.

  • Acylation: Add acetic anhydride (typically 1.1 equivalents) dropwise to the stirred solution. A catalytic amount of a base like pyridine can be added to accelerate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aniline.

  • Workup: Quench the reaction by the slow addition of water or an aqueous solution of sodium bicarbonate. Extract the acetanilide product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The acetanilide can be further purified by recrystallization or column chromatography if necessary.

Part B: Deprotection

  • Hydrolysis: Dissolve the purified acetanilide in a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the acetanilide is fully consumed.

  • Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution. The deprotected aniline can then be isolated by extraction.

References

  • Wikipedia. (2023, December 29). Air-free technique. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. Retrieved from [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Retrieved from [Link]

  • Online Chemistry Notes. (2020, August 15). Aniline - Lab preparation, Properties, Reactions and Uses. Retrieved from [Link]

  • Quora. (2019, February 16). How does Zn dust prevent the oxidation of aniline? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 22). Should I do solvent extraction for Buchwald–Hartwig amination? Retrieved from [Link]

  • ScienceMadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2024, February 21). Sodium sulfite. Retrieved from [Link]

  • PubMed. (2020, December 15). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction. Retrieved from [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 342. Retrieved from [Link]

  • PubMed. (2012, May 15). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Scavenger (chemistry). Retrieved from [Link]

  • PubMed. (2001, November 15). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010, March 30). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025, July 17). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]

  • PubMed. (2023, July 15). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Multichem. (2025, May 23). Sodium Sulfite: A Functional Additive for High-Quality Food Processing. Retrieved from [Link]

  • PubMed. (1984, September). Sodium sulfite as an antioxidant in the acid hydrolysis of bovine pancreatic ribonuclease A. Retrieved from [Link]

  • MDPI. (2018, March 9). Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine. Retrieved from [Link]

  • MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]

  • Britannica. (n.d.). Radical scavenger | chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-[(3-Methylpyridin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Purifying a Bifunctional Basic Compound

Welcome to the technical support guide for the column chromatography purification of 4-[(3-Methylpyridin-2-yl)oxy]aniline. This molecule, containing both a basic aniline moiety and a more basic pyridine nitrogen, presents a classic challenge for chromatographers. The interaction of these basic centers with the acidic surface of standard silica gel is the primary hurdle, often leading to poor peak shape, low recovery, and inadequate separation.

This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to provide you, the research scientist, with both the practical steps and the underlying chemical principles to overcome these challenges effectively. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-[(3-Methylpyridin-2-yl)oxy]aniline showing severe peak tailing or streaking on a standard silica gel column?

A: This is the most common issue encountered and is a direct result of strong acid-base interactions. Standard silica gel is covered with acidic silanol groups (Si-OH).[1] The basic nitrogen atoms on your compound, particularly the more basic pyridine nitrogen, can be protonated by these silanols. This creates a strong ionic interaction, causing a portion of the molecules to bind tightly and elute slowly, resulting in a "tail" or streak behind the main peak.[1][2] This secondary interaction mechanism leads to a non-ideal chromatographic process where the compound is not in rapid equilibrium between the stationary and mobile phases.

Q2: How can I prevent peak tailing and significantly improve the peak shape on silica gel?

A: The most effective strategy is to "neutralize" the acidic silanol sites on the silica gel by adding a small amount of a competing base to your mobile phase.[3] This additive will preferentially interact with the silanol groups, effectively masking them from your target compound.

Triethylamine (TEA) is the most common and highly effective choice for this purpose. By adding 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol), the TEA molecules will occupy the acidic sites, allowing your 4-[(3-Methylpyridin-2-yl)oxy]aniline to elute symmetrically based on its polarity.[1] Other basic modifiers like ammonia (typically added as ammonium hydroxide to the polar solvent component) can also be used.[1][3]

Q3: My compound seems to be irreversibly stuck to the column, leading to very low recovery. What is causing this and how do I fix it?

A: This is an extreme case of the acid-base interaction described in Q1. If the interaction between your basic compound and the acidic silica is strong enough, it can lead to chemisorption, where the compound does not elute at all under normal polarity conditions. This results in significant loss of material.

Solutions:

  • Mandatory Basic Modifier: First, ensure you are using a mobile phase containing a basic modifier like triethylamine as described in Q2. This is often sufficient to prevent irreversible binding.[3]

  • Change of Stationary Phase: If low recovery persists even with a modifier, the silica gel itself is too acidic for your compound. Switching to a more inert or basic stationary phase is the recommended next step.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds. Its surface is not as acidic, which minimizes the strong ionic interactions that cause irreversible binding.

    • Deactivated Silica: Using a commercially available "deactivated" or end-capped silica gel can also solve the problem. These stationary phases have fewer free silanol groups, making them less reactive towards basic analytes.

Q4: I am struggling to separate my target compound from a closely related impurity. How can I improve the separation (resolution)?

A: Poor resolution between two compounds means their interaction with the stationary and mobile phases is too similar. To improve separation, you need to alter the selectivity of your chromatographic system.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Polarity: If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your mobile phase (e.g., increase the hexane percentage in a hexane/ethyl acetate system). If they are eluting too slowly, increase the polarity. Running a shallow gradient can often resolve closely eluting spots.

  • Change Mobile Phase Solvents: The "selectivity" of the separation can be dramatically altered by changing the solvents, even if the overall polarity is similar. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system (always with a TEA modifier). The different types of interactions (e.g., hydrogen bonding, dipole-dipole) offered by methanol versus ethyl acetate can change the elution order and improve separation.[2]

  • Change Stationary Phase: Switching from silica to alumina, or to a different type of bonded silica (like a cyano or diol phase), provides a completely different interaction mechanism and can often resolve impurities that co-elute on standard silica.[2]

Q5: Is it possible to use reversed-phase chromatography for a preparative-scale purification?

A: Yes, preparative reversed-phase HPLC is an excellent option for obtaining highly pure material, especially if normal-phase methods fail to provide adequate separation.[4]

For a basic compound like 4-[(3-Methylpyridin-2-yl)oxy]aniline, a C18 column is typically used. The key is to add an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the mobile phase (typically a gradient of water and acetonitrile or methanol).[4] This modifier protonates both the aniline and pyridine nitrogens, ensuring a single, charged species that chromatographs with a sharp, symmetrical peak shape. The protonated compound will have good retention on the nonpolar C18 stationary phase.

Troubleshooting Workflow

This workflow provides a logical path for diagnosing and solving the most common issues encountered during the purification of 4-[(3-Methylpyridin-2-yl)oxy]aniline.

Troubleshooting_Workflow problem Observed Problem tailing Peak Tailing / Streaking problem->tailing e.g. low_recovery Low / No Recovery problem->low_recovery e.g. poor_sep Poor Separation problem->poor_sep e.g. check_load check_load tailing->check_load add_tea Step 2: Add Modifier Use 0.5-1% TEA in eluent. low_recovery->add_tea optimize_grad Step 3: Optimize Gradient Run a shallower gradient. poor_sep->optimize_grad check_load->add_tea Load OK change_sp Step 4: Change Stationary Phase Switch to Alumina or Deactivated Silica. add_tea->change_sp Still Tailing change_eluent Step 3: Change Eluent System (e.g., DCM/MeOH + TEA) change_eluent->change_sp Still Co-eluting optimize_grad->change_eluent No Improvement

Caption: A logical workflow for troubleshooting common chromatography issues.

Data Summary: Recommended Starting Conditions

This table provides validated starting points for method development. The key is the consistent use of a basic modifier with silica-based media.

Stationary PhaseRecommended Mobile Phase SystemModifierKey Considerations
Silica Gel (Standard, 60Å)1. Hexane / Ethyl Acetate2. Dichloromethane / Methanol0.5-1% Triethylamine (TEA) Most common and cost-effective. The TEA modifier is essential to prevent peak tailing.[1][3]
Alumina (Neutral or Basic)1. Hexane / Ethyl Acetate2. Dichloromethane / MethanolNone required, but 0.5% TEA can sometimes still improve peak shape.Excellent alternative for strongly basic compounds where recovery from silica is poor.
C18 Silica (Reversed-Phase)1. Water / Acetonitrile2. Water / Methanol0.1% Trifluoroacetic Acid (TFA) or Formic Acid Best for high-purity applications (Prep-HPLC). Acid modifier ensures sharp peaks.[4]

Experimental Protocols

Protocol 1: Purification using Silica Gel with a Triethylamine (TEA) Modifier

This protocol describes the standard method for purifying basic amines on silica gel.

  • TLC Analysis:

    • Prepare a stock solution of your crude 4-[(3-Methylpyridin-2-yl)oxy]aniline.

    • On a TLC plate, spot the crude material.

    • Develop the plate using your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate) but with 1% TEA added .

    • Visualize the plate to determine the optimal solvent polarity for separation (target Rf for the desired compound is ~0.2-0.3).

  • Column Preparation (Slurry Packing):

    • In a beaker, add the required amount of silica gel.

    • Add your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) to the silica gel to create a uniform slurry.

    • Pour the slurry into your column and use gentle pressure or gravity to pack the bed.

    • Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, "dry load" the sample: dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase containing 1% TEA.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis. Crucially, ensure every solvent mixture you use contains 1% TEA.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. Note that triethylamine is relatively volatile and should co-evaporate with standard solvents. For high-purity applications, an aqueous wash of the combined organic fractions may be performed before drying and evaporation to remove residual TEA.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Recrystallization Solvents for 4-[(3-Methylpyridin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 4-[(3-Methylpyridin-2-yl)oxy]aniline Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Application: Key intermediate for kinase inhibitors (structural analog to Sorafenib intermediates).

This guide addresses the purification of 4-[(3-Methylpyridin-2-yl)oxy]aniline , a diaryl ether possessing both an aniline amine and a pyridine nitrogen. Due to the limited public literature on this specific isomer, this protocol is derived from validated industrial processes for its closest structural analog, 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib intermediate). The physicochemical behavior of these two compounds is nearly identical regarding solubility and crystallization kinetics.

Physicochemical Profile
FeaturePropertyImplication for Recrystallization
Primary Functional Groups Primary Amine (-NH₂), Pyridine NitrogenBasic character; potential for salt formation. Sensitive to oxidation (color degradation).
Linker Ether (-O-)Stable; provides rotational freedom, affecting crystal packing.
Lipophilicity Moderate (LogP ~ 2.0 - 2.5)Soluble in moderate polarity solvents (EtOAc, DCM).[1]
Impurity Profile Nitro-precursors, Regioisomers, Oxidation productsRequires a solvent system that rejects polar colored impurities.

Solvent Selection Strategy

The selection of a recrystallization solvent for this compound must balance the solubility of the basic amine with the rejection of non-polar precursors and polar oxidation byproducts.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)MechanismRecommendation Level
Binary (Anti-solvent) Ethyl Acetate / n-Heptane 1:2 to 1:4 Standard: Compound dissolves in hot EtOAc; Heptane reduces solubility to induce crystallization.High (Primary)
Binary (Polar) Ethanol / Water 4:1 to 2:1 Green Alternative: Good for removing inorganic salts or very polar impurities. Risk of hydrate formation.Moderate
Single Solvent Toluene N/A High Purity: Excellent for aromatic stacking. Requires higher temperatures (bp 110°C).High (For Scale-up)
Single Solvent Isopropyl Alcohol (IPA) N/A General: Moderate solubility hot, low cold. Good compromise.Moderate
Solvent Selection Decision Tree (Graphviz)

SolventSelection Start Start: Crude 4-[(3-Methylpyridin-2-yl)oxy]aniline CheckImpurity Analyze Impurity Profile Start->CheckImpurity IsColored Is the solid dark/colored? CheckImpurity->IsColored Charcoal Add Activated Charcoal (in Hot EtOAc) IsColored->Charcoal Yes (Oxidation) SolubilityCheck Check Solubility in Hot EtOAc IsColored->SolubilityCheck No Charcoal->SolubilityCheck ProcessEtOAc Primary Protocol: EtOAc / n-Heptane SolubilityCheck->ProcessEtOAc Soluble ProcessToluene Alternative Protocol: Toluene (High Temp) SolubilityCheck->ProcessToluene Oils Out ProcessEtOH Green Protocol: Ethanol / Water SolubilityCheck->ProcessEtOH Inorganic Salts Present PathEtOAc Soluble PathToluene Insoluble/Oiling

Caption: Decision matrix for selecting the optimal recrystallization solvent based on crude material characteristics.

Detailed Experimental Protocols

Protocol A: Ethyl Acetate / n-Heptane (Standard Method)

Best for: General purification, removal of non-polar impurities, and maximizing yield.

Materials:

  • Crude 4-[(3-Methylpyridin-2-yl)oxy]aniline

  • Ethyl Acetate (Reagent Grade)

  • n-Heptane (or n-Hexane)

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL round-bottom flask. Add 5-7 mL of Ethyl Acetate .

  • Heating: Heat the mixture to reflux (approx. 77°C) with magnetic stirring until the solid is fully dissolved.

    • Note: If undissolved solids remain after 10 mins, add EtOAc in 0.5 mL increments.

  • Filtration (Critical): If the solution is dark or contains particulates:

    • Add 50-100 mg of activated charcoal. Stir at reflux for 5-10 mins.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/insolubles.

  • Crystallization: Return the clear filtrate to the heat and bring to a gentle boil.

    • Slowly add n-Heptane dropwise.

    • Stop adding immediately when a persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of EtOAc to clear the solution (make it just saturated).

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (stirring can cause oiling).

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with 2-3 mL of cold 1:3 EtOAc/Heptane mixture.

  • Drying: Dry under vacuum at 40-45°C for 4-6 hours.

Protocol B: Toluene (For Oiling Issues)

Best for: Preventing "oiling out" (liquid-liquid phase separation) which is common with aniline derivatives.

  • Suspend 1.0 g of crude solid in 3-4 mL of Toluene .

  • Heat to reflux (110°C). The solid should dissolve completely.[2]

  • If insoluble material remains, filter hot.[3]

  • Allow to cool very slowly (wrap the flask in a towel or place in a warm oil bath and turn off the heat).

  • Crystallization usually occurs as needles or plates.

  • Filter and wash with cold Toluene or Hexane.

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: The compound separates as a liquid droplet layer at the bottom of the flask instead of forming crystals. Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) to the cooling solution at ~40-50°C.

  • Agitation: Stir vigorously during the cooling phase (only if seeding fails).

  • Switch Solvent: Use Protocol B (Toluene) . Toluene's aromatic nature interacts better with the compound, preventing phase separation.

Issue: Persistent Color (Dark Brown/Red)

Symptom: Crystals are off-white or brown even after recrystallization. Cause: Oxidation of the aniline amine group (formation of quinone-like species). Solution:

  • Charcoal Treatment: Repeat the dissolution step with 10% w/w activated charcoal.

  • Acid Salt Formation: If color persists, convert the free base to the Hydrochloride (HCl) salt .

    • Dissolve in Ethanol, add 1.1 eq of HCl in Ethanol/Dioxane.

    • The salt is often much easier to purify and crystallize than the free base.

Issue: Low Yield

Symptom: <50% recovery. Cause: Too much solvent used, or the compound is too soluble in the anti-solvent. Solution:

  • Concentrate: Evaporate 30-50% of the solvent volume before cooling.

  • Second Crop: Cool the mother liquor to -20°C (freezer) overnight to recover a second crop of crystals.

Recrystallization Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (EtOAc) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If cloudy/colored Nucleate Induce Nucleation (Add Heptane/Cool) Dissolve->Nucleate If clear Filter->Nucleate Isolate Filter & Dry Nucleate->Isolate

Caption: Standard workflow for the purification of aminophenoxy-pyridine intermediates.

References

The protocols above are adapted from established methodologies for the synthesis and purification of Sorafenib intermediates (specifically 4-(4-aminophenoxy)-N-methylpicolinamide), which share near-identical structural and solubility properties with the target compound.

  • Bankston, D., et al. (2002). "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 6(6), 777–781. Link

  • Bayer Healthcare LLC. (2005). "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors." U.S. Patent 7,235,576. (Describes purification of aminophenoxy-pyridine intermediates via EtOAc/Hexane systems). Link

  • BenchChem Technical Support. (2025). "Synthesis and Purification of 4-(4-Aminophenoxy)-N-methylpicolinamide." BenchChem Application Notes. Link

  • Murov, S. (2015). "Experiments in Organic Chemistry: Recrystallization." Murov.info. (General principles for solvent selection for aromatic amines). Link

Sources

Technical Support Center: Stability of Pyridyl Ether Linkages Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of pyridyl ether linkages when subjected to acidic conditions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common queries about the behavior of pyridyl ethers in acidic environments, providing a foundational understanding for further troubleshooting.

Q1: How stable is a typical pyridyl ether linkage to acidic conditions?

The stability of a pyridyl ether linkage is highly context-dependent and influenced by several factors. Unlike many aliphatic ethers that require harsh conditions like strong, hot hydroiodic or hydrobromic acid for cleavage, the pyridyl ether linkage can be more labile due to the electronic properties of the pyridine ring.[1][2][3] The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which can influence the stability of the ether linkage.

The position of the ether linkage on the pyridine ring (2-, 3-, or 4-position) and the nature of the substituents on both the pyridine and the aryl group significantly impact stability. For instance, electron-withdrawing groups on the pyridine ring can make the ether more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect.

Q2: What is the general mechanism of acid-catalyzed pyridyl ether cleavage?

The cleavage of pyridyl ethers under acidic conditions typically proceeds through protonation of the ether oxygen, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.[2][3][4] The reaction can follow either an SN1 or SN2 pathway, depending on the structure of the ether.

  • SN2 Mechanism: If the carbon atom of the ether is primary or secondary, the reaction will likely proceed via an SN2 mechanism where a nucleophile (e.g., a halide ion from the acid) attacks the carbon, leading to the displacement of the pyridinol as a leaving group.[2][3]

  • SN1 Mechanism: If the ether linkage involves a tertiary, benzylic, or allylic carbon that can form a stable carbocation, the reaction is more likely to proceed through an SN1 mechanism.[2][4]

In the context of pyridyl ethers, protonation of the pyridine nitrogen can also play a role, potentially influencing the electron density of the ring and the lability of the C-O bond.

Q3: Are pyridyl ethers suitable as protecting groups in multi-step synthesis?

Pyridyl ethers, particularly those with specific substitution patterns, can be employed as protecting groups. For example, the tetrafluoropyridyl (TFP) group has been introduced as a general protecting group for phenols.[5] It is stable under a range of common reaction conditions, including both acidic and basic environments, and can be cleaved under mild conditions.[5]

However, the suitability of a pyridyl ether as a protecting group depends on the specific acidic and basic conditions that will be encountered throughout the synthetic route. It is crucial to assess the stability of the specific pyridyl ether linkage to the reagents and conditions planned for subsequent steps.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments involving pyridyl ethers under acidic conditions.

Problem 1: My pyridyl ether is cleaving under unexpectedly mild acidic conditions.

Possible Causes & Solutions:

  • Protonation of the Pyridine Nitrogen: The pyridine nitrogen's basicity (pKa of pyridinium ion is ~5.2) means it can be protonated by even moderately acidic conditions. This protonation can increase the electron-withdrawing nature of the pyridine ring, making the ether linkage more susceptible to cleavage.

    • Solution: If possible, perform the reaction at a pH well above the pKa of the pyridinium ion to minimize protonation. Alternatively, consider using a non-aqueous acidic system if compatible with your reaction.

  • Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring or electron-donating groups on the other aryl ring can significantly weaken the C-O bond.

    • Solution: Analyze the electronic nature of your substituents. If a more robust linkage is required, consider synthesizing an analogue with more electron-donating groups on the pyridine ring or electron-withdrawing groups on the other aryl ring.

  • Presence of a Strong Nucleophile: The acid used may have a highly nucleophilic counter-ion (e.g., I⁻ from HI) that actively participates in the cleavage.

    • Solution: Switch to an acid with a non-nucleophilic counter-ion, such as trifluoroacetic acid (TFA) or perchloric acid (HClO₄), if the goal is to avoid cleavage.[2]

Experimental Workflow: Assessing Pyridyl Ether Stability

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision start Start with Pyridyl Ether Compound setup Prepare solutions of varying acid strengths (e.g., 1% TFA, 10% TFA, 1M HCl) start->setup react Incubate compound in each acid solution at a controlled temperature setup->react monitor Monitor reaction progress over time using TLC, LC-MS, or NMR react->monitor quantify Quantify the extent of cleavage at different time points monitor->quantify determine Determine the half-life under each condition quantify->determine stable Linkage is stable under desired conditions determine->stable If cleavage is minimal unstable Linkage is unstable determine->unstable If cleavage is significant modify Modify experimental conditions or molecular structure unstable->modify

Caption: Workflow for systematically evaluating pyridyl ether stability.

Problem 2: I am trying to cleave a pyridyl ether, but the reaction is slow or incomplete.

Possible Causes & Solutions:

  • Insufficient Acid Strength: The acid may not be strong enough to effectively protonate the ether oxygen and facilitate cleavage.

    • Solution: Increase the acid concentration or switch to a stronger acid. For example, moving from acetic acid to trifluoroacetic acid (TFA) or even a mineral acid like HCl could be effective.

  • Steric Hindrance: Bulky groups near the ether linkage can sterically hinder the approach of the nucleophile in an SN2 reaction or destabilize the transition state.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If an SN1 mechanism is plausible, switching to a more polar protic solvent could help stabilize the carbocation intermediate.

  • Poor Nucleophile: If relying on a nucleophilic attack for cleavage, the nucleophile present might be too weak.

    • Solution: If using an acid with a non-nucleophilic counter-ion, consider adding a salt with a more nucleophilic anion (e.g., NaI or NaBr).

Quantitative Data: Relative Stability of Ether Protecting Groups

The following table provides a comparative overview of the stability of various ether-based protecting groups under acidic and basic conditions. Note that the stability of pyridyl ethers can vary significantly based on their specific structure.

Protecting GroupRelative Stability to Acidic Cleavage (vs. TMS=1)Relative Stability to Basic Cleavage (vs. TMS=1)
Trimethylsilyl (TMS)11
Triethylsilyl (TES)6410-100
tert-Butyldimethylsilyl (TBS/TBDMS)20,00020,000
Triisopropylsilyl (TIPS)700,000100,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000100,000
Tetrafluoropyridyl (TFP) Stable to many acids Stable to many bases

Data compiled from various sources. The stability of TFP is noted as being high under many standard acidic and basic conditions, but specific quantitative comparisons are highly substrate-dependent.[5][6]

Problem 3: I am observing unexpected side reactions during the acidic treatment of my pyridyl ether-containing molecule.

Possible Causes & Solutions:

  • Reaction at Other Acid-Labile Sites: Your molecule may contain other functional groups that are also sensitive to acid, such as Boc-protecting groups, trityl ethers, or acetals.[7][8][9]

    • Solution: Carefully review the structure of your molecule for other acid-sensitive moieties. If necessary, use milder acidic conditions or a different synthetic strategy that avoids the use of incompatible protecting groups. The principle of orthogonality in protecting group strategy is key here.[7][10]

  • Rearrangement Reactions: If the cleavage proceeds via an SN1 mechanism, the intermediate carbocation could be susceptible to rearrangement to form a more stable carbocation before being trapped by a nucleophile.

    • Solution: Try to favor an SN2 pathway by using a less polar solvent and a higher concentration of a good nucleophile. Lowering the reaction temperature can also sometimes suppress rearrangement reactions.

  • Reactions on the Pyridine Ring: Under strongly acidic and/or oxidative conditions, the pyridine ring itself can undergo reactions.

    • Solution: Avoid harsh, oxidizing acids if possible. Stick to conditions that are known to be selective for ether cleavage.

Mechanism Visualization: Acid-Catalyzed Cleavage of a Pyridyl Ether

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Pyridyl-O-RH-X Pyridyl-O-RH-X Pyridyl-O(H+)-RX- Pyridyl-O(H+)-RX- Pyridyl-O-RH-X->Pyridyl-O(H+)-RX- X-Pyridyl-O(H+)-R X-Pyridyl-O(H+)-R [X---R---O(H+)-Pyridyl]‡ Transition State X-Pyridyl-O(H+)-R->[X---R---O(H+)-Pyridyl]‡ R-XPyridin-ol R-XPyridin-ol [X---R---O(H+)-Pyridyl]‡->R-XPyridin-ol Pyridyl-O(H+)-R Protonated Ether Pyridyl-O-R'H-X Pyridyl-O-R'H-X Pyridyl-O(H+)-R'X- Pyridyl-O(H+)-R'X- Pyridyl-O-R'H-X->Pyridyl-O(H+)-R'X- Pyridyl-O(H+)-R' Protonated Ether R'+Pyridin-ol R'+Pyridin-ol Pyridyl-O(H+)-R'->R'+Pyridin-ol R'+X- R'+X- R'-X R'-X R'+X-->R'-X R'+ Carbocation Intermediate

Caption: SN1 and SN2 mechanisms for pyridyl ether cleavage.

III. Detailed Experimental Protocols

Protocol 1: Standard Procedure for Mild Acidic Cleavage of a Tetrafluoropyridyl (TFP) Ether

This protocol is adapted from the literature for the deprotection of TFP-protected phenols.[5]

Materials:

  • TFP-protected phenol

  • Potassium fluoride (KF)

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the TFP-protected phenol in a 1:1 mixture of t-BuOH and water.

  • Add an excess of potassium fluoride (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Strong Acidic Cleavage of an Alkyl Pyridyl Ether

Caution: Strong acids are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Alkyl pyridyl ether

  • 48% Hydrobromic acid (HBr) or 57% Hydroiodic acid (HI)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the alkyl pyridyl ether in a minimal amount of an inert solvent like DCM or use the acid as the solvent if the substrate is soluble.

  • Add an excess of concentrated HBr or HI.

  • Heat the reaction mixture to reflux, monitoring the progress by TLC or LC-MS. The required temperature and time will vary depending on the substrate's stability.

  • After cooling to room temperature, carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting pyridinol and alkyl halide by column chromatography or distillation.

IV. References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Google Cloud. Retrieved from

  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-93. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences. Retrieved from

  • Zoltewicz, J. A., & Sale, A. A. (1970). Cleavage of Pyridyl Methyl Ethers and Reactions of 3-Halopyridines with Sodium Methoxide. The Journal of Organic Chemistry, 35(10), 3462-3465.

  • Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids. (2016). Organic Letters. Retrieved from [Link]

  • Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences. Retrieved from

  • Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from

  • Hobson, S., Boecker, J. D., Gifford, J. H., Nohe, T. L., & Wierks, C. H. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40(2), 305-308.

  • Acidic Cleavage of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Deprotection of Silyl Ethers Using Pyridine Hydrofluoride. (2025). BenchChem.

  • The Logic of Organic Synthesis: The use of Protecting Groups. (n.d.). SMC.

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (2009). ACS Publications. Retrieved from [Link]

  • Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. (n.d.). PMC. Retrieved from [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock. Retrieved from

  • Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-6. Retrieved from [Link]

  • The hydrolysis of pyridilmonoimines in acidic aqueous media. (n.d.). ResearchGate. Retrieved from [Link]

  • The Cleavage of Ethers. (n.d.). Chemical Reviews.

  • Protection and Deprotection. (n.d.). CEM Corporation. Retrieved from

  • Cleavage of Ethers. (n.d.). Jack Westin. Retrieved from [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2025). ResearchGate. Retrieved from [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Retrieved from [Link]

  • Pyridyl-phenyl ether monoamine reuptake inhibitors: Impact of lipophilicity on dual SNRI pharmacology and off-target promiscuity. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.). OSTI.GOV. Retrieved from [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.). Thieme.

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA. Retrieved from [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 414-418. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reactions of Ethers-Ether Cleavage. (2020). Chemistry Steps. Retrieved from [Link]

  • Reaction Rates and Rate Laws. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Study on Kinetics of GD Hydrolysis in HCl aqueous. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Modulating the Stability of 2-Pyridinyl Thermolabile Hydroxyl Protecting Groups via the "Chemical Switch" Approach. (2015). PubMed. Retrieved from [Link]

  • 1-(α-PYRIDYL)-2-PROPANOL. (1943). Organic Syntheses. Retrieved from [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). PMC. Retrieved from [Link]

  • A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Aminophenol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of aminophenol alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of selectively alkylating either the nitrogen or the oxygen atom of an aminophenol. Direct alkylation often leads to a mixture of N-alkyl, O-alkyl, and N,O-dialkylated products, complicating purification and reducing yields.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the factors that govern regioselectivity in aminophenol alkylation.

Q1: What are the primary factors influencing whether N- or O-alkylation occurs?

The regiochemical outcome of aminophenol alkylation is a delicate balance of several interconnected factors:

  • Nucleophilicity of the Amino and Hydroxyl Groups: In a neutral aminophenol molecule, the amino group is generally more nucleophilic than the hydroxyl group. However, the relative nucleophilicity can be modulated by the reaction conditions.

  • The Role of the Base: The choice and stoichiometry of the base are critical. A base can deprotonate the hydroxyl group to form a phenoxide, which is a much stronger nucleophile than the neutral amino group, thus favoring O-alkylation. The pKa of the aminophenol and the chosen base will determine the extent of deprotonation.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the reactants and intermediates.[2] Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for O-alkylation as they can solvate the cation of the base, leaving the phenoxide anion more reactive. Polar protic solvents (e.g., methanol, ethanol) can solvate both the anion and cation and can also participate in hydrogen bonding, which can influence the relative nucleophilicity of the N and O atoms.

  • Nature of the Alkylating Agent (Electrophile): The reactivity and steric bulk of the alkylating agent can influence the site of attack. Harder electrophiles (e.g., alkyl sulfates) tend to react with the harder oxygen nucleophile (phenoxide), while softer electrophiles may show less selectivity.

  • Protecting Groups: A common strategy to achieve high selectivity is to temporarily protect one of the functional groups.[3][4] For instance, the amino group can be protected as an imine or an amide to direct alkylation to the hydroxyl group.[3][4]

Q2: Why is direct alkylation of aminophenols with alkyl halides often unselective?

Direct alkylation with agents like alkyl halides frequently results in a mixture of products because both the amino and hydroxyl groups can act as nucleophiles.[1] Under neutral or weakly basic conditions, the more nucleophilic amino group may react first. However, the resulting N-alkylated product can be further alkylated, and if a base is present, the hydroxyl group can be deprotonated to form the highly nucleophilic phenoxide, leading to O-alkylation. This competition results in poor selectivity and a complex product mixture that is difficult to separate.[3][4]

Q3: What is reductive amination, and why is it a preferred method for selective N-alkylation?

Reductive amination is a powerful and widely used one-pot method for the selective synthesis of N-alkylated aminophenols.[1] The process involves two main steps:

  • Imine Formation: The aminophenol is first condensed with an aldehyde or a ketone to form an imine (Schiff base) intermediate.[1] This reaction selectively involves the amino group.

  • In-situ Reduction: The imine is then reduced in the same reaction vessel to the desired N-alkylated amine using a reducing agent like sodium borohydride (NaBH₄).[1]

This method is highly selective for the nitrogen atom because the hydroxyl group does not participate in the initial imine formation. It is a robust and high-yielding technique applicable to a broad range of substrates.[1]

Troubleshooting Guides

This section provides structured guidance for overcoming common experimental challenges.

Issue 1: Low Yield of the Desired N-Alkylated Product in Reductive Amination

You are attempting a reductive amination to synthesize an N-alkylated aminophenol, but the overall yield is disappointingly low.

Troubleshooting Workflow:

start Low Yield of N-Alkylated Product check_imine Monitor Imine Formation (TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Incomplete imine_ok Imine Formation is Complete check_imine->imine_ok Complete optimize_imine Optimize Imine Formation: - Increase reaction time/temperature - Use a dehydrating agent (e.g., molecular sieves) incomplete_imine->optimize_imine check_reduction Assess Reduction Step imine_ok->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Incomplete reduction_ok Reduction is Complete check_reduction->reduction_ok Complete optimize_reduction Optimize Reduction: - Check activity of reducing agent - Increase stoichiometry of reducing agent - Adjust temperature incomplete_reduction->optimize_reduction side_products Significant Side Products Observed? reduction_ok->side_products yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No analyze_side Analyze Side Products (NMR, MS) yes_side->analyze_side purification_issue Consider Purification Losses no_side->purification_issue ketone_reduction Starting Ketone/Aldehyde Reduced? analyze_side->ketone_reduction yes_ketone Yes ketone_reduction->yes_ketone Yes no_ketone No ketone_reduction->no_ketone No milder_reductant Switch to a Milder Reducing Agent (e.g., NaBH(OAc)₃) yes_ketone->milder_reductant other_issues Investigate Other Potential Issues (e.g., substrate decomposition, workup losses) no_ketone->other_issues

Troubleshooting workflow for low N-alkylation yield.

Detailed Protocols & Explanations:

  • Protocol for Monitoring Imine Formation:

    • Dissolve the aminophenol (1 equivalent) and the aldehyde/ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol).[1][3]

    • Stir at room temperature.

    • After 1 hour, take an aliquot of the reaction mixture and spot it on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Visualize the spots under UV light. The disappearance of the starting aminophenol and the appearance of a new, less polar spot indicates imine formation.

    • Causality: Incomplete imine formation is a common reason for low yields. Ensuring this step goes to completion before adding the reducing agent is crucial.[1] Using a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine.[5]

  • Protocol for Optimizing the Reduction Step:

    • Cool the reaction mixture containing the formed imine to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.5-2 equivalents) portion-wise to control gas evolution.[1]

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the disappearance of the imine spot by TLC.

    • Causality: The reactivity of the reducing agent is critical. Strong reducing agents like NaBH₄ can sometimes reduce the starting aldehyde or ketone if imine formation is slow.[5] Using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can minimize this side reaction.[5]

Issue 2: Predominant O-Alkylation Instead of N-Alkylation

You are attempting an alkylation and obtaining the O-alkylated product as the major isomer, contrary to your goal of N-alkylation.

Decision-Making Workflow for Favoring N-Alkylation:

start Predominant O-Alkylation Observed check_base Analyze Base and Solvent System start->check_base strong_base Strong Base Used (e.g., NaH, K₂CO₃) check_base->strong_base Yes no_base No or Weak Base Used check_base->no_base No/Weak aprotic_solvent Polar Aprotic Solvent (e.g., DMF, Acetone) strong_base->aprotic_solvent With protic_solvent Polar Protic Solvent (e.g., MeOH, EtOH) strong_base->protic_solvent With reductive_amination Employ Reductive Amination Strategy no_base->reductive_amination buchwald_hartwig Consider Buchwald-Hartwig Amination no_base->buchwald_hartwig switch_to_no_base Switch to No Base or a Weaker Base (e.g., organic amine) aprotic_solvent->switch_to_no_base protic_solvent->switch_to_no_base switch_to_protic Consider Switching to a Polar Protic Solvent

Workflow to favor N-alkylation over O-alkylation.

Detailed Protocols & Explanations:

  • Rationale for Avoiding Strong Bases and Aprotic Solvents for N-Alkylation: Strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) will readily deprotonate the phenolic hydroxyl group, creating a highly nucleophilic phenoxide anion.[3] In polar aprotic solvents like acetone or DMF, this anion is poorly solvated and highly reactive, leading to preferential O-alkylation.[3]

  • Protocol for Selective N-Alkylation via Reductive Amination (One-Pot): [1][3]

    • In a round-bottom flask, dissolve the aminophenol (e.g., 2-aminophenol, 3 mmol) in methanol (20 mL) with stirring.

    • Add the corresponding aldehyde (e.g., benzaldehyde, 3 mmol) to the solution.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor by TLC.

    • Cool the reaction mixture in an ice bath.

    • Carefully add sodium borohydride (NaBH₄, 6 mmol) in portions.

    • Remove the ice bath and continue stirring for another hour at room temperature.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product.

    • Self-Validation: This protocol is inherently selective for the nitrogen atom as the hydroxyl group does not react with the aldehyde under these conditions to form an imine. The subsequent reduction targets the C=N double bond, ensuring N-alkylation.

Issue 3: Achieving Selective O-Alkylation

Your objective is to synthesize the O-alkylated aminophenol, but you are observing significant N-alkylation or the formation of the N,O-dialkylated byproduct.

Strategy for Selective O-Alkylation:

start Goal: Selective O-Alkylation protect_amine Protect the Amino Group start->protect_amine imine_protection Imine (Schiff Base) Formation (e.g., with Benzaldehyde) protect_amine->imine_protection amide_protection Amide Formation (e.g., Acetylation) protect_amine->amide_protection alkylation Alkylate the Hydroxyl Group (Base + Alkyl Halide) imine_protection->alkylation amide_protection->alkylation deprotection Deprotect the Amino Group alkylation->deprotection hydrolysis Acidic Hydrolysis deprotection->hydrolysis product O-Alkylated Aminophenol hydrolysis->product

Workflow for achieving selective O-alkylation.

Detailed Protocols & Explanations:

  • Protocol for Selective O-Alkylation via Amino Group Protection (Imine Formation): [3][4]

    • Protection: Dissolve the aminophenol (30 mmol) and benzaldehyde (30 mmol) in methanol (80 mL) and stir for 1 hour at room temperature. Remove the solvent in vacuo and recrystallize the residue from ethanol to obtain the N-benzylideneaminophenol (the protected aminophenol).[3]

    • Alkylation: To a solution of the N-benzylideneaminophenol (3 mmol) in acetone (30 mL), add potassium carbonate (K₂CO₃, 6 mmol) and the alkyl halide (3 mmol). Reflux the mixture for approximately 20 hours.[3]

    • Deprotection (Hydrolysis): After cooling, the reaction mixture can be treated with aqueous acid (e.g., HCl) to hydrolyze the imine and liberate the free amino group of the O-alkylated product.

    • Trustworthiness: This method is reliable because the protection of the more nucleophilic amino group as a less reactive imine effectively directs the alkylation to the only remaining nucleophilic site, the hydroxyl group. The subsequent deprotection step is typically high-yielding.

Data Summary Table:

Desired ProductRecommended StrategyKey ReagentsSolventRationale
N-Alkylated Aminophenol Reductive AminationAldehyde/Ketone, NaBH₄MethanolHighly selective for the amino group; one-pot procedure.[1][3]
O-Alkylated Aminophenol Protection-Alkylation-DeprotectionBenzaldehyde, K₂CO₃, Alkyl HalideAcetoneProtection of the amino group directs alkylation to the hydroxyl group.[3][4]

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. [Link]

  • Li, B., et al. (2023). A Photochemical Strategy for ortho‐Aminophenol Synthesis via Dearomative‐Rearomative Coupling Between Aryl Azides and Alcohols. Angewandte Chemie International Edition, 62(52), e202310540. [Link]

  • ResearchGate. (n.d.). Scheme 1. Selective alkylation of the hydroxyl group of aminophenols. [Link]

  • ResearchGate. (2026, February 9). Selective alkylation of aminophenols. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. [Link]

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • ACS Omega. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Link]

  • DSpace@MIT. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • PubMed. (2022, August 15). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. [Link]

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(12-13), 1465-1471. [Link]

  • Benner, R. H. (1982). Process for preparing p-aminophenol and alkyl substituted p-aminophenol (U.S. Patent No. 4,310,704). U.S. Patent and Trademark Office. [Link]

  • Reddit. (2025, February 6). Progress on N-alkylation of o-aminophenol. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. [Link]

  • Angewandte Chemie International Edition. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • PMC. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. [Link]

  • YouTube. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions. [Link]

  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. [Link]

  • Reddit. (2025, January 28). N-alkylation of aminophenols. [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 4-[(3-Methylpyridin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR characterization of 4-[(3-Methylpyridin-2-yl)oxy]aniline , a critical scaffold often associated with the synthesis of kinase inhibitors like Sorafenib. It prioritizes technical depth, causal reasoning in protocol design, and comparative analysis against structural isomers and synthetic impurities.

Executive Summary & Structural Context

Compound: 4-[(3-Methylpyridin-2-yl)oxy]aniline Formula: C₁₂H₁₂N₂O MW: 200.24 g/mol Role: Key intermediate in the synthesis of diarylurea kinase inhibitors (e.g., Sorafenib analogs).

Accurate characterization of this intermediate is pivotal because the regiochemistry of the methyl group on the pyridine ring and the integrity of the ether linkage directly impact the biological efficacy of the final drug substance. This guide compares the NMR signature of the target product against common synthetic impurities and regioisomers, providing a robust method for structural validation.

Experimental Protocol: Causality & Design

Solvent Selection: The Case for DMSO-d₆

While CDCl₃ is a standard solvent, DMSO-d₆ is the superior choice for this specific aniline derivative.

  • Causality: The primary amine (-NH₂) protons are often broad or invisible in CDCl₃ due to rapid exchange. DMSO-d₆ forms strong hydrogen bonds with the amine, slowing the exchange rate and resolving the -NH₂ signal as a sharp singlet or broad peak around 4.8–5.0 ppm. This allows for direct integration and quantification of the amine functionality, which is impossible in CDCl₃.

  • Solubility: The polar nature of the aminophenoxy moiety ensures complete solubility in DMSO, preventing concentration-dependent chemical shift drifting.

Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for resolution of aromatic multiplets).

  • Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration without long relaxation delays (

    
    ).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 10s) if quantitative purity analysis (qNMR) is required; otherwise, 1.0s is sufficient for structural ID.

Spectral Analysis & Assignment

Predicted Signal Logic

The structure consists of two distinct aromatic systems linked by an oxygen atom. The assignment logic follows the shielding effects of the substituents.

Fragment A: The Aniline Ring (AA'BB' System)

  • Protons ortho to -NH₂ (H-2', H-6'): Highly shielded due to the mesomeric (+M) effect of the amine. Expected upfield (~6.5 ppm).

  • Protons ortho to -O- (H-3', H-5'): Less shielded than the amine-ortho protons but shielded relative to benzene. Expected ~6.8 ppm.[1]

Fragment B: The 3-Methylpyridine Ring

  • Methyl Group: Diagnostic singlet at ~2.2–2.4 ppm.

  • H-6 (Pyridine): Most deshielded proton (alpha to Nitrogen). Expected doublet/multiplet ~7.9–8.1 ppm.

  • H-4 (Pyridine): Gamma to Nitrogen, beta to Methyl. Expected doublet/multiplet ~7.5 ppm.

  • H-5 (Pyridine): Beta to Nitrogen. Expected dd ~6.9–7.1 ppm.

Assignment Table (DMSO-d₆)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-CH₃ Alkyl2.15 – 2.25Singlet (s)3H-3-Methyl substituent
-NH₂ Amine4.80 – 5.00Broad Singlet (bs)2H-Exchangeable; visible in DMSO
Ar-H (2',6') Aniline6.50 – 6.60Doublet (d)2H~8.8Ortho to -NH₂ (Shielded)
Ar-H (3',5') Aniline6.80 – 6.90Doublet (d)2H~8.8Ortho to Ether Linkage
Py-H (5) Pyridine6.95 – 7.05dd1H5.0, 7.5

to Nitrogen
Py-H (4) Pyridine7.50 – 7.60dd1H1.5, 7.5

to Nitrogen
Py-H (6) Pyridine7.95 – 8.05dd1H1.5, 5.0

to Nitrogen (Deshielded)

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the diagnostic utility of 1H NMR against alternative scenarios (regioisomers and impurities).

Scenario A: Distinguishing Regioisomers

In drug development, ensuring the methyl group is at the 3-position (vs. 4, 5, or 6) is critical. 1H NMR provides definitive structural proof where MS (Mass Spectrometry) fails (since all isomers have the same mass).

IsomerDiagnostic Feature (Pyridine Ring)Comparison to Product
3-Methyl (Product) 3 signals: H4, H5, H6. H6 is a doublet/dd. Target Standard
4-Methyl 3 signals: H3 (s), H5 (d), H6 (d).Key Diff: Presence of a singlet in the aromatic region (H3).
5-Methyl 3 signals: H3 (d), H4 (dd), H6 (s).Key Diff: H6 appears as a singlet (or fine doublet) due to lack of ortho coupling.
6-Methyl 3 signals: H3, H4, H5.Key Diff: Most deshielded signal (H6) is missing; Methyl is shielded.
Scenario B: Process Control (Impurities)

The synthesis typically involves the


 reaction of 2-chloro-3-methylpyridine  with 4-aminophenol .
  • Impurity 1: Unreacted 4-Aminophenol:

    • Detection: Look for AA'BB' doublets at 6.4 ppm and 6.6 ppm (shifted relative to the ether product) and the phenolic -OH singlet at ~8.5-9.0 ppm (DMSO).

  • Impurity 2: Unreacted 2-Chloro-3-methylpyridine:

    • Detection: The methyl signal will be slightly downfield. The pyridine protons will lack the shielding effect of the electron-rich phenoxy group, shifting them downfield relative to the product.

Diagnostic Workflow Diagram

The following diagram illustrates the logical flow for assigning the spectrum and verifying structure against impurities.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Spectral Analysis cluster_2 Validation Logic Step1 Dissolve ~10mg in DMSO-d6 Step2 Acquire 1H Spectrum (400MHz+) Step1->Step2 Check1 Locate Methyl Singlet (2.1 - 2.3 ppm) Step2->Check1 Check2 Check Aromatic Region (6.0 - 8.5 ppm) Step2->Check2 Check3 Identify NH2 Signal (~4.8 ppm) Step2->Check3 Decision1 Is Pyridine H6 a Doublet? Check1->Decision1 Check2->Decision1 Decision2 Extra AA'BB' + OH peak? Check2->Decision2 Result1 Confirmed: 3-Methyl Isomer Decision1->Result1 Yes Result2 Alert: 4/5-Methyl Isomer (H6=Singlet or H3=Singlet) Decision1->Result2 No Result3 Impurity: 4-Aminophenol Decision2->Result3 Yes

Caption: Logical workflow for structural verification and impurity detection using 1H NMR.

Synthesis Pathway & Signal Evolution

Understanding the synthesis helps anticipate spectral changes.

Synthesis_Pathway Reactant1 2-Chloro-3-methylpyridine (Methyl @ 2.3 ppm) (No NH2) Reaction Base (K2CO3), Heat SNAr Coupling Reactant1->Reaction Reactant2 4-Aminophenol (Phenolic OH @ ~8.8 ppm) (NH2 @ ~4.5 ppm) Reactant2->Reaction Product 4-[(3-Methylpyridin-2-yl)oxy]aniline (Ether Linkage Formed) (Phenolic OH GONE) (Pyridine Shifts Upfield) Reaction->Product

Caption: Evolution of NMR signals during the synthesis of the target ether.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16655129, 4-(4-Aminophenoxy)-N-methylpicolinamide." PubChem. [Link](Source for general physicochemical properties of the aminophenoxy-pyridine class).

  • Reich, H. J. "WinPLT NMR Chemical Shift Prediction & Data." University of Wisconsin-Madison. [Link](Authoritative source for additivity rules used to predict specific shifts for the 3-methylpyridine fragment).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." 7th Ed. John Wiley & Sons. (Standard reference for AA'BB' aniline system analysis).

Sources

Distinguishing Ether and Amine Linkages: An In-Depth Guide to IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering rapid and non-destructive analysis. This guide provides a comprehensive comparison of the IR spectral signatures of ether (C-O-C) and amine (C-N) linkages, empowering you to confidently differentiate these crucial functional groups in your analyses.

The Decisive Peaks: A Comparative Overview

The key to distinguishing ethers from amines in an IR spectrum lies in recognizing their characteristic vibrational modes. While both contain heteroatoms, the differences in bond polarity, bond strength, and the presence or absence of N-H bonds lead to distinct and identifiable absorption peaks.

The most prominent differentiator is the presence of N-H stretching vibrations in primary and secondary amines, which are absent in ethers.[1] Ethers, on the other hand, are primarily identified by their strong C-O stretching band.[2][3]

Here is a summary of the key IR absorption regions for ethers and amines:

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak Characteristics
Ether (C-O-C) C-O Asymmetric Stretch1050 - 1150Strong, often the most intense peak in this region
C-O Symmetric Stretch~1200 - 1300 (Aromatic)Strong
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3300 - 3500Two distinct, medium-intensity, sharp peaks
N-H Scissoring (Bend)1550 - 1650Medium to strong
C-N Stretch1000 - 1350Medium to weak
Secondary Amine (-NH) N-H Stretch3300 - 3500One medium-intensity, sharp peak
C-N Stretch1000 - 1350Medium to weak
Tertiary Amine (-N) N-H StretchAbsent-
C-N Stretch1000 - 1350Medium to weak

In-Depth Analysis of Spectral Features

Ether Linkages: The C-O Stretch is Key

The most reliable indicator for an ether is a strong absorption band arising from the C-O-C asymmetric stretching vibration, which typically appears in the 1050-1150 cm⁻¹ region.[2][4] The exact position of this peak can provide further structural information:

  • Saturated Aliphatic Ethers: Exhibit a strong C-O stretch between 1070 and 1140 cm⁻¹.[2]

  • Aromatic Ethers (e.g., Anisole): Show two distinct C-O stretching bands, one for the aryl-O stretch (around 1200-1300 cm⁻¹) and another for the alkyl-O stretch (around 1010-1050 cm⁻¹).[2][4]

It is important to note that other functional groups, such as alcohols and esters, also show C-O stretching in this region. However, the absence of a broad O-H stretch (for alcohols) around 3200-3600 cm⁻¹ or a strong C=O stretch (for esters) around 1735-1750 cm⁻¹ can help confirm the presence of an ether.[3][5]

Amine Linkages: The Telltale N-H Vibrations

The presence and nature of the N-H bond are the most definitive features for identifying amines.[1]

  • Primary Amines (R-NH₂): These compounds display two distinct, moderately intense, and sharp peaks in the 3300-3500 cm⁻¹ region.[1][6] These correspond to the asymmetric and symmetric N-H stretching vibrations.[1] Additionally, a medium to strong N-H bending (scissoring) vibration is observed between 1550 and 1650 cm⁻¹.[7]

  • Secondary Amines (R₂-NH): Having only one N-H bond, secondary amines show a single, weaker, and sharp absorption in the 3300-3500 cm⁻¹ range.[1]

  • Tertiary Amines (R₃-N): Since they lack an N-H bond, tertiary amines do not exhibit any peaks in the N-H stretching region. Their identification relies on the weaker C-N stretching vibration and the absence of N-H peaks.[1]

The C-N stretching vibration for all amines appears in the 1000-1350 cm⁻¹ region and is generally of medium to weak intensity.[1][8] Aromatic amines tend to absorb at the higher end of this range (1200-1350 cm⁻¹) compared to aliphatic amines (1000-1250 cm⁻¹).[7][8]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable data for distinguishing between ether and amine linkages, proper sample preparation and instrument operation are crucial. The following is a generalized protocol for Attenuated Total Reflectance (ATR)-FTIR, a common and convenient technique for both liquid and solid samples.[9][10]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample (liquid or solid).

  • Spatula (for solid samples).

  • Dropper or pipette (for liquid samples).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • For Liquid Samples: Place a small drop of the liquid directly onto the center of the ATR crystal.[11][12]

    • For Solid Samples: Place a small amount of the solid powder onto the crystal and apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[11]

  • Sample Spectrum Acquisition:

    • Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Analysis:

    • Process the collected spectrum (e.g., baseline correction, if necessary).

    • Identify the key absorption bands and compare their positions and intensities to the characteristic peaks for ethers and amines as detailed in this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination between samples.[13]

Decision-Making Workflow

The following diagram illustrates a logical workflow for distinguishing between an ether and an amine linkage based on an acquired IR spectrum.

G start Acquire IR Spectrum check_NH Check for peaks in 3300-3500 cm⁻¹ region start->check_NH two_peaks Two sharp peaks? check_NH->two_peaks Yes check_CO Check for strong peak in 1050-1150 cm⁻¹ region check_NH->check_CO No one_peak One sharp peak? two_peaks->one_peak No primary_amine Primary Amine (-NH₂) two_peaks->primary_amine Yes secondary_amine Secondary Amine (-NH) one_peak->secondary_amine Yes one_peak->check_CO No ether Ether (C-O-C) check_CO->ether Yes tertiary_amine Possible Tertiary Amine (-N) or other functional group check_CO->tertiary_amine No

Caption: Workflow for identifying ether vs. amine linkages using IR spectroscopy.

Conclusion

By focusing on the distinct N-H stretching vibrations characteristic of primary and secondary amines and the strong C-O stretching absorption of ethers, researchers can confidently differentiate between these two important functional groups. This guide provides the foundational knowledge and a practical framework for utilizing IR spectroscopy as a powerful tool in chemical analysis and drug development.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • PubMed. (2004, January 15). [The improvement of sample preparation for infrared spectroscopy analysis]. Retrieved from [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PMC. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]

  • ACS Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • AZoM.com. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure of 4-[(3-Methylpyridin-2-yl)oxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solid-State Structure

The 4-[(3-Methylpyridin-2-yl)oxy]aniline scaffold is a key pharmacophore in numerous biologically active compounds. The seemingly subtle interplay of intermolecular forces dictated by its constituent functional groups governs critical material properties such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid, providing a foundational understanding of these properties.[1] This guide will dissect the crystal structure of a representative derivative and compare it with other structurally related molecules to illuminate the principles of crystal engineering in this chemical space.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a synthesized molecule to a refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles. The following protocol outlines a typical workflow for the synthesis and crystallographic analysis of a 4-[(3-Methylpyridin-2-yl)oxy]aniline derivative.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (SCXRD) Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Output Output Validation->Output Final Crystallographic Information File (CIF)

Figure 1. A generalized workflow for the crystal structure analysis of a synthesized compound.

Synthesis and Purification

A common synthetic route to obtain the title class of compounds involves a nucleophilic aromatic substitution reaction. For instance, the synthesis of a derivative can be achieved by reacting a protected aminophenol with a suitably substituted 2-halopyridine, followed by deprotection. The crude product is then purified, typically by column chromatography, to achieve the high purity essential for successful crystallization.

Crystallization: The Art and Science

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent is critical; it must be one in which the compound has moderate solubility. Slow evaporation of a saturated solution is a widely successful technique for growing crystals of aniline derivatives.

Experimental Protocol: Slow Evaporation

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., cyclohexane, ethanol, or a mixture) with gentle heating to achieve saturation.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

  • Evaporation: Transfer the filtrate to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the three-dimensional arrangement of atoms.

Comparative Crystal Structure Analysis

To understand the impact of molecular modifications on the crystal packing, we will first examine the detailed crystal structure of a known derivative, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline (1) , and then compare it with other relevant aniline and pyridine derivatives.[1][2]

Case Study: Crystal Structure of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline (1)

The crystal structure of compound 1 was determined by single-crystal X-ray diffraction.[1] The key crystallographic data are summarized in the table below.

Parameter4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline (1)[1]
Chemical FormulaC₁₆H₁₄N₄O
Molecular Weight278.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5800 (17)
b (Å)20.360 (4)
c (Å)8.0780 (16)
β (°)98.29 (3)
Volume (ų)1396.4 (5)
Z4
Temperature (K)293
R-factor0.061

Intermolecular Interactions: The crystal packing of compound 1 is primarily stabilized by intermolecular N—H···N hydrogen bonds.[1][2] This is a common and robust interaction in nitrogen-containing heterocyclic compounds and plays a significant role in directing the supramolecular assembly.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N_H N-H (Aniline) N_pyridyl N (Pyrimidinyl) N_H->N_pyridyl N-H···N Hydrogen Bond

Figure 2. Schematic representation of the key hydrogen bonding interaction in the crystal structure of derivative (1).

Comparative Analysis with Other Derivatives

The introduction of different substituents on the aniline or pyridine rings can significantly alter the crystal packing and intermolecular interactions. While a direct crystal structure for the parent 4-[(3-Methylpyridin-2-yl)oxy]aniline is not publicly available, we can draw valuable comparisons with other substituted aniline and pyridine derivatives.

CompoundKey Intermolecular InteractionsReference
4-Nitro-N-[(pyridin-2-yl)methylidene]aniline π–π stacking, C—H···O and C—H···N hydrogen bonds.[3][4][3][4]
4-Bromo-N-(4-bromophenyl)aniline Short intermolecular Br···Br contacts; no N—H hydrogen bonding.[5][5]
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline Monoclinic system, space group P2₁/c.[6][6]
4-(Methylamino)pyridine N—H···N hydrogen bonds forming a zigzag chain.[7][7]
4,4'-Oxydianiline N–H···O and N–H···N hydrogen bonds, as well as N–H···π interactions.[8][8]

Analysis of Comparative Data:

  • Hydrogen Bonding: The presence and nature of hydrogen bond donors (like the -NH₂ group) and acceptors (like the pyridine nitrogen) are primary determinants of the crystal packing. In compound 1 , the N-H···N hydrogen bond is the dominant interaction.[1] In contrast, in 4-bromo-N-(4-bromophenyl)aniline, steric hindrance from the bromine atoms may prevent the formation of N-H hydrogen bonds, leading to a packing arrangement dominated by weaker Br···Br interactions.[5]

  • π–π Stacking: Aromatic rings in these systems often engage in π–π stacking interactions. For instance, in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, these interactions contribute significantly to the crystal stability.[3][4] The degree of planarity and the presence of electron-withdrawing or -donating groups can influence the strength and geometry of these interactions.

  • Halogen Bonding: The introduction of halogen atoms can lead to halogen bonding, a non-covalent interaction that can be a powerful tool in crystal engineering.

  • Substituent Effects: Even small changes, such as the addition of a methyl group, can lead to significant changes in the crystal system and space group, as seen in the comparison of various aniline derivatives.

Conclusion and Future Directions

The crystal structure analysis of 4-[(3-Methylpyridin-2-yl)oxy]aniline derivatives provides invaluable insights into their solid-state behavior. The dominant intermolecular interactions, such as N-H···N hydrogen bonds and π–π stacking, are highly dependent on the nature and position of substituents on the aromatic rings. This comparative guide demonstrates that a thorough understanding of these interactions is crucial for the rational design of new derivatives with tailored physicochemical properties.

Future work should focus on systematically synthesizing and crystallizing a series of 4-[(3-Methylpyridin-2-yl)oxy]aniline derivatives with diverse electronic and steric properties. This would allow for the development of a more comprehensive understanding of the structure-property relationships in this important class of compounds, ultimately aiding in the development of new and improved pharmaceutical agents.

References

  • Ye, L., Liu, B.-L., & Wang, L.-F. (2009). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1707. [Link]

  • PubMed. (2009). 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline. National Center for Biotechnology Information. [Link]

  • Saphu, W., & Chainok, K. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o760. [Link]

  • Duong, A., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o755. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Oluwafemi, O. S. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(1), M1331. [Link]

  • Ng, S. W. (2010). 4-(Methylamino)pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o823. [Link]

  • Kumar, R., Jasinski, J. P., Kumar, A., & Kumar, N. (2019). SYNTHESIS AND CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF 4,4'-OXYDIANILINE. Journal of Applicable Chemistry, 8(6), 2825-2833. [Link]

  • ResearchGate. (2018). Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. [Link]

  • Aitken, R. A., Slawin, A. M. Z., & Al-shatri, F. M. A. (2013). 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]

  • ResearchGate. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. [Link]

Sources

Comparative Guide: Potency of 3-Methyl vs. Non-Methylated Pyridyl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the "Magic Methyl" effect describes the profound impact of a single methyl group addition on the potency, selectivity, and metabolic stability of a drug candidate.[1] This guide analyzes this phenomenon specifically within pyridyl kinase inhibitors , a scaffold ubiquitous in oncology (e.g., p38, PI3K, MERTK, and c-Met inhibitors).

Experimental data indicates that introducing a methyl group at the 3-position of a 2-aminopyridine (or equivalent ortho-position in biaryl systems) typically yields a 10- to 100-fold increase in potency compared to the non-methylated analog. This enhancement is primarily driven by conformational restriction —locking the biaryl axis into a bioactive twist that minimizes the entropic penalty of binding—and hydrophobic desolvation within the ATP-binding pocket.

Mechanistic Principles: Why Methylation Matters

The superiority of 3-methylpyridyl scaffolds over their non-methylated counterparts is not accidental; it is rooted in thermodynamics and structural biology.

A. Conformational Restriction (The "Biaryl Twist")

Kinase inhibitors often feature a biaryl system (e.g., a pyridine ring connected to a pyrazole, phenyl, or pyrimidine).

  • Non-methylated (H-substituted): The bond between rings allows free rotation. The molecule exists in an equilibrium of conformations, many of which are planar and energetically unfavorable for binding to the kinase hinge region.

  • 3-Methylated: The steric bulk of the methyl group creates a clash with the adjacent ring's protons or nitrogen lone pairs. This forces the pyridine ring to twist out of plane (typically 40–60°). This "pre-organized" conformation often mimics the exact geometry required to fit the ATP binding pocket, significantly reducing the entropic cost (

    
    ) of binding.
    
B. Hydrophobic Desolvation

The kinase ATP pocket contains distinct hydrophobic regions (e.g., the "gatekeeper" residue or the back pocket).

  • The Effect: A methyl group is lipophilic. When it displaces a high-energy water molecule from a hydrophobic pocket, the release of that water molecule into the bulk solvent provides a favorable gain in entropy.

  • Potency Gain: Jorgensen’s rule of thumb suggests that a methyl group filling a hydrophobic pocket can boost potency by ~10-fold (

    
    ).
    
C. Visualizing the Mechanism

The following diagram illustrates the conformational lock mechanism induced by the 3-methyl group.

MethylMechanism cluster_0 Non-Methylated (H) cluster_1 3-Methyl Pyridyl (Me) NodeH Free Rotation (High Entropy Cost) ConfH Planar Conformation (Inactive) NodeH->ConfH Equilibrium Binding ATP Pocket Binding (High Affinity) ConfH->Binding High Energy Barrier NodeMe Steric Clash (Restricted Rotation) ConfMe Twisted Conformation (Bioactive) NodeMe->ConfMe Forced Twist ConfMe->Binding Low Energy Barrier

Figure 1: The 3-methyl group forces a bioactive 'twisted' conformation, reducing the entropic penalty of binding compared to the freely rotating non-methylated analog.

Comparative Data Analysis

The following table synthesizes data from multiple medicinal chemistry campaigns (e.g., MERTK, PI3K, and p38 MAPK inhibitors), highlighting the specific impact of the 3-methyl substitution.

Table 1: Potency and Selectivity Shifts (Methyl vs. Hydrogen)
FeatureNon-Methylated Analog (H)3-Methyl Pyridyl Analog (Me)Fold ChangeMechanism
MERTK Potency (

)
14 nM0.6 nM 23x Hydrophobic pocket filling & shape complementarity.
Selectivity (vs. FLT3) 5-fold>1000-fold 200x The methyl group clashes with the gatekeeper residue in off-target kinases (FLT3).
p38 MAPK (

)
120 nM12 nM 10x Conformational lock (biaryl twist) aligns H-bonds with the hinge region.
Solubility (LogP) 2.12.6 -0.5 Methylation increases lipophilicity, slightly reducing aqueous solubility.
Metabolic Stability Low (

min)
High (

min)
4x Methyl blocks a metabolic soft spot (oxidation site) on the pyridine ring.

Data Source Aggregation: Synthesized from SAR studies on MERTK (J. Med. Chem. 2018) and p38 MAPK (J. Med.[2] Chem. 2012).[3]

Experimental Validation Protocols

To validate these potency differences in your own pipeline, use the following self-validating workflows.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: To determine the equilibrium dissociation constant (


) without the interference of ATP concentration variables.
  • Reagents: Use a LanthaScreen™ Eu-anti-tag antibody and a fluorescent tracer (e.g., Tracer 236).

  • Preparation: Dilute the 3-methyl and non-methylated inhibitors in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation:

    • Mix Kinase (5 nM), Antibody (2 nM), and Tracer (concentration

      
       of tracer) in assay buffer.
      
    • Add inhibitors.[4][5][6][7][8]

    • Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Readout: Measure fluorescence emission at 665 nm (FRET signal) and 615 nm (Donor).

  • Validation: Calculate the TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response equation.

    • Success Criterion: The Z-factor must be

      
      . The 3-methyl analog should show a left-shift in the curve.
      
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Purpose: To measure if the methyl group improves "residence time" (off-rate), a key driver of in vivo efficacy.

  • Immobilization: Biotinylate the kinase and capture it on a Streptavidin (SA) sensor chip.

  • Injection: Inject the inhibitor at 5 concentrations (0.1x to 10x the

    
    ) for 120 seconds (Association phase).
    
  • Dissociation: Switch to running buffer for 300–600 seconds (Dissociation phase).

  • Analysis: Fit to a 1:1 binding model.

    • Expectation: The 3-methyl analog often displays a slower

      
       due to the "latching" effect in the hydrophobic pocket.
      

Strategic Synthesis: Installing the 3-Methyl Group

The synthesis of 3-methyl-2-aminopyridine scaffolds requires specific attention to regioselectivity.

Workflow Diagram: Synthesis & Testing

SynthesisWorkflow Start Starting Material: 2-amino-3-picoline Step1 Step 1: Bromination (NBS, ACN, RT) -> 5-Br intermediate Start->Step1 Regioselective Step2 Step 2: Suzuki Coupling (Boronic Acid, Pd(dppf)Cl2) Step1->Step2 C-C Bond Formation Product Final Product: 3-Methyl Biaryl Inhibitor Step2->Product Purification Assay Validation: TR-FRET & SPR Product->Assay Submit for Screening

Figure 2: Streamlined synthetic route starting from commercially available 2-amino-3-picoline to ensure correct regiochemistry.

References

  • Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group. Journal of Medicinal Chemistry. (2018).[1][2][9][10] [Link]

  • Methyl Effects on Protein–Ligand Binding (The "Magic Methyl" Effect). Journal of Medicinal Chemistry. (2012).[3][7] [Link]

  • Conformational Restriction of Histamine with a Rigid Scaffold. MDPI Molecules. (2020).[11] [Link]

  • Discovery of Pyridopyrimidinones as Potent Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. (2018).[1][2][9][10] [Link]

Sources

A Senior Application Scientist's Guide to Validating 4-[(3-Methylpyridin-2-yl)oxy]aniline as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. These standards are the bedrock upon which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products are assessed. This guide provides a comprehensive framework for the validation of 4-[(3-Methylpyridin-2-yl)oxy]aniline as a chemical reference standard. Drawing from extensive field experience and established regulatory guidelines, this document details the necessary experimental protocols, explains the scientific rationale behind methodological choices, and presents a comparative analysis of techniques. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for qualifying this and similar compounds, ensuring data integrity and regulatory compliance.

Introduction: The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1][2] Its primary function is to ensure the accuracy and reliability of qualitative and quantitative analyses. For a compound like 4-[(3-Methylpyridin-2-yl)oxy]aniline, which may serve as a key intermediate or a potential impurity in the synthesis of APIs such as certain kinase inhibitors, establishing a qualified reference standard is not merely a procedural step but a foundational requirement for drug safety and efficacy.[3][4][5]

The qualification process demonstrates, through rigorous scientific evidence, that the material is suitable for its intended purpose.[6][7] This involves unequivocally confirming its chemical identity, determining its purity with a high degree of accuracy, and assessing its stability over time. Errors in characterization can lead to significant consequences, including failed clinical trials, regulatory non-approval, or compromised patient safety.[8] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures, to provide a universally applicable framework.[6][9][10]

The Validation Workflow: A Multi-Pronged Approach

Caption: A comprehensive workflow for reference standard validation.

Part I: Unambiguous Identity Confirmation

The first pillar of validation is to confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed to provide orthogonal data points, leaving no ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry.[8][11] It provides atom-level information about the molecular framework.

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For 4-[(3-Methylpyridin-2-yl)oxy]aniline, we expect to see distinct signals for the aromatic protons on both the aniline and pyridine rings, as well as a singlet for the methyl group.

  • ¹³C NMR: Complements the proton data by showing the signals for each unique carbon atom in the molecule.

Causality Behind Experimental Choice: NMR is chosen for its unparalleled ability to provide detailed structural information and distinguish between isomers, which is critical for unequivocal identification.[12]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition.

Experimental Protocol: HRMS (ESI+)

  • Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire the full scan mass spectrum in positive ion mode.

  • Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass for C₁₂H₁₂N₂O.

Trustworthiness: The high mass accuracy of HRMS (typically < 5 ppm) provides strong evidence for the molecular formula, complementing the structural framework provided by NMR.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique used to identify the functional groups present in a molecule.[11][13] The infrared spectrum serves as a molecular "fingerprint."

Expected Absorptions for 4-[(3-Methylpyridin-2-yl)oxy]aniline:

  • N-H stretch: Around 3300-3500 cm⁻¹ (from the aniline amine group).

  • C-H stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹).

  • C=C and C=N stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-O stretch: Ether linkage, typically around 1200-1250 cm⁻¹.

Comparative Data Summary: Identity Confirmation

TechniqueParameter MeasuredExpected Result for C₁₂H₁₂N₂OPurpose in Validation
¹H NMR Chemical shifts, couplingConsistent with proposed structureConfirms proton framework & connectivity
¹³C NMR Chemical shifts12 distinct carbon signalsConfirms carbon backbone
HRMS Exact Mass [M+H]⁺Measured mass within 5 ppm of theoreticalVerifies elemental composition
FTIR Absorption FrequenciesPeaks for N-H, C-O, C=C, C=NConfirms key functional groups

Part II: Rigorous Purity and Content Assignment

Once identity is confirmed, the next critical step is to determine the purity of the material. A common mistake is to rely on a single chromatographic method. A robust validation uses multiple, independent techniques to assign a purity value.

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC with UV detection is the workhorse for purity assessment in the pharmaceutical industry.[8][14] It separates the main component from any impurities, allowing for their quantification.

Experimental Protocol: HPLC Purity Determination

  • Method Development: Develop a stability-indicating HPLC method capable of separating the main peak from potential impurities and degradation products. A reversed-phase C18 column with a gradient elution of water/acetonitrile (with a modifier like formic acid or TFA) is a common starting point.

  • Validation: Validate the method according to ICH Q2(R1) for specificity, linearity, accuracy, and precision.[7]

  • Analysis: Inject a solution of the candidate standard and integrate all peaks.

  • Calculation: Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[15]

Trustworthiness - The Role of the Diode Array Detector (DAD): Using a DAD allows for peak purity analysis.[16] By comparing UV spectra across a single chromatographic peak, one can detect the presence of co-eluting impurities, which might otherwise go unnoticed.[17]

Caption: Workflow for HPLC-based purity determination.

Quantitative NMR (qNMR) for Content Assignment

While HPLC provides chromatographic purity, qNMR is a primary analytical method that can directly determine the mass fraction (content) of the analyte without needing a specific reference standard of the same substance.[8][12]

Causality Behind Experimental Choice: qNMR is orthogonal to chromatography. It quantifies based on the molar relationship between the analyte and a certified internal standard of known purity and weight. This provides an independent and highly accurate value for the content of the reference material, acting as a crucial cross-validation for the HPLC purity result.

Experimental Protocol: qNMR

  • Accurately weigh the candidate material and a certified, stable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the content based on the integral values, molecular weights, and masses.

Complementary Purity Tests

To account for non-chromatographable impurities, additional tests are essential.

  • Loss on Drying (LOD): Measures the content of water and volatile solvents.

  • Residue on Ignition (ROI) / Sulfated Ash: Quantifies the amount of inorganic impurities.

Comparative Data Summary: Purity & Content

TechniqueParameter MeasuredAlternative/ComparatorRationale for Use
HPLC-UV Chromatographic Purity (% Area)UPLC, GC (if volatile)Gold standard for separating organic impurities.[14]
qNMR Mass Fraction / Content (%)TitrationPrimary method, provides an orthogonal value to HPLC.[18]
LOD Volatile Content (%)Karl Fischer Titration (for water)Accounts for water and residual solvents.
ROI Inorganic Impurities (%)ICP-MSMeasures non-volatile inorganic content.

Final Assay Calculation: The final assigned purity value is calculated by mass balance: Assay (%) = HPLC Purity (%) x [(100 - %LOD - %ROI) / 100]

This calculated assay value should be in close agreement with the content determined by qNMR, providing a self-validating system.

Part III: Ensuring Long-Term Stability

A reference standard is only useful if it is stable.[2] A stability testing program is crucial to establish a re-test date and define appropriate storage conditions.[19]

Experimental Protocol: Stability Study

  • Protocol Design: Establish a formal stability protocol outlining storage conditions, testing intervals, and acceptance criteria.[19][20]

  • Storage Conditions: Store aliquots of the reference standard under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[20][21]

  • Testing: At specified time points (e.g., 0, 3, 6, 12, 24 months), test the samples using the validated, stability-indicating HPLC method.

  • Evaluation: Monitor for any significant changes in purity or the appearance of new degradation peaks. The data is used to establish a re-test period, which is the timeframe during which the standard is expected to remain suitable for use.[21]

Best Practices for Storage:

  • Store in tightly sealed, light-resistant containers.[22]

  • Consider storage under inert atmosphere (e.g., argon or nitrogen) if the material is susceptible to oxidation.

  • Prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles or exposure to atmospheric moisture.[19]

Conclusion: A Framework for Confidence

The validation of 4-[(3-Methylpyridin-2-yl)oxy]aniline as a reference standard is a systematic, evidence-based process. By integrating orthogonal analytical techniques for identity, purity, and stability, we create a self-validating system that ensures the highest level of confidence in the material's quality. This guide provides not just a set of procedures, but a logical framework and scientific rationale for each step. Adherence to this comprehensive approach ensures that the resulting reference standard is a reliable benchmark, underpinning the integrity of analytical data and ultimately contributing to the development of safe and effective medicines.

References

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023, July 27). Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). LCGC. Retrieved from [Link]

  • Quality Guidelines - ICH. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995, June). Retrieved from [Link]

  • How to design a purity test using HPLC - Chromatography Forum. (2012, November 9). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. Retrieved from [Link]

  • Reference Standard Qualification - CURRENTA. Retrieved from [Link]

  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses) - ResearchGate. (2017, February 4). Retrieved from [Link]

  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. (2025, September 29). Retrieved from [Link]

  • Stability Testing Strategies for Working Standards - BioPharma Consulting Group. (2025, May 30). Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. Retrieved from [Link]

  • 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC - NIH. Retrieved from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). Retrieved from [Link]

  • 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline - PubMed. (2009, June 27). Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • FTIR Identification Testing - Analytical Testing Labs - Prompt Praxis Labs. Retrieved from [Link]

  • Table 10: Reference Standards: Common Practices and Challenges - CASSS. Retrieved from [Link]

  • 4-[(2-Methylbut-3-yn-2-yl)oxy]aniline | C11H13NO | CID - PubChem. Retrieved from [Link]

  • 4-[(4-methylpyrimidin-2-yl)oxy]aniline - PubChemLite. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organization (WHO). Retrieved from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). Retrieved from [Link]

Sources

Bioisosteric replacement studies using 3-methylpyridine moieties

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals Focus: Technical evaluation of 3-methylpyridine (3-picoline) as a bioisostere for phenyl, toluene, and 3-chloropyridine moieties.

Executive Summary: The "Soluble Toluene" Strategy

In the landscape of bioisosteric replacement, the 3-methylpyridine (3-MP) moiety occupies a critical niche. It serves as a polar, soluble alternative to toluene and a sterically bulky alternative to unsubstituted pyridine . While often employed to improve aqueous solubility via the pyridine nitrogen's hydrogen-bond accepting (HBA) capability (pKa ~5.7), its deployment requires a nuanced understanding of metabolic liabilities—specifically, the susceptibility of the methyl group to benzylic oxidation.

This guide objectively compares the 3-MP moiety against its primary structural alternatives, supported by physicochemical data and metabolic stability protocols.

Comparative Analysis: 3-MP vs. Structural Alternatives

To select the optimal scaffold, one must compare the 3-MP moiety against the groups it most commonly replaces: the Phenyl ring (baseline lipophilicity), the Toluene moiety (steric match), and the 3-Chloropyridine moiety (electronic/steric match).

Table 1: Physicochemical & Electronic Profile Comparison
FeaturePhenyl (Benzene)Toluene (Methylbenzene)3-Chloropyridine 3-Methylpyridine
Role Baseline ScaffoldSteric/LipophilicElectronic/StericSolubility/Steric
LogP (Moiety) ~2.1 (Benzene)~2.7 (Toluene)~1.5~1.2
H-Bond Acceptor NoNoWeak (N)Moderate (N)
pKa (Conj. Acid) N/AN/A2.84 (Weak Base)5.68 (Moderate Base)
Steric Volume Baseline+ Methyl Bulk+ Chloro Bulk+ Methyl Bulk
Electronic Effect NeutralWeak Donor (+I)Inductive W/D (-I)Inductive Donor (+I)
Water Solubility PoorVery PoorModerateHigh (Miscible)

Key Insight: 3-MP is the superior choice when a scaffold requires the steric bulk of a methyl group (to fill a hydrophobic pocket) but the solubility profile of a heterocycle. Unlike 3-chloropyridine, which pulls electron density away from the ring (lowering pKa), the methyl group in 3-MP pushes density into the ring, maintaining the basicity of the nitrogen for potential salt formation or H-bonding.

Critical Liability: Metabolic Stability Profiles

The decision to use 3-MP often hinges on metabolic trade-offs. While introducing a pyridine nitrogen generally reduces the electron density of the ring (protecting it from oxidative metabolism compared to phenyl), the methyl group itself introduces a new metabolic soft spot .

The "Methyl Liability" Mechanism

Unlike the metabolically robust chlorine atom in 3-chloropyridine, the methyl group in 3-MP is prone to benzylic oxidation by CYP450 isoforms (typically CYP2E1, CYP2D6, or CYP3A4).

  • Pathway A (N-Oxidation): Formation of the N-oxide. This is common but often reversible or excretable.

  • Pathway B (Benzylic Oxidation): Hydroxylation of the methyl group

    
     Alcohol 
    
    
    
    Carboxylic Acid (Nicotinic Acid derivative). This dramatically alters the pharmacophore's polarity and can lead to rapid clearance.
Visualization: Metabolic Fate & Decision Logic

Metabolic_Logic Start Lead Optimization Objective Solubility Need Solubility? Start->Solubility Sterics Need Methyl-sized Steric Fill? Solubility->Sterics Yes Select_Phenyl Select Phenyl (High LogP, High Met Stability) Solubility->Select_Phenyl No Metabolism Is Methyl Group Solvent Exposed? Sterics->Metabolism Yes Select_Pyridine Select Unsub. Pyridine (Low LogP, No Methyl Liability) Sterics->Select_Pyridine No Select_3MP Select 3-Methylpyridine Metabolism->Select_3MP No (Buried) Methyl protected Select_3Cl Select 3-Chloropyridine (Block Metabolism) Metabolism->Select_3Cl Yes (Exposed) Methyl will oxidize Risk RISK: Benzylic Oxidation (Rapid Clearance) Select_3MP->Risk Monitor CYP

Figure 1: Decision logic for selecting 3-methylpyridine based on solubility, sterics, and metabolic risk exposure.

Case Study Analysis

Case A: Cabozantinib Bioisosteres (The Steric Lesson)

In a study optimizing c-Met kinase inhibitors, researchers replaced the central benzene ring of Cabozantinib with various heterocycles.

  • Observation: Replacing the benzene with unsubstituted pyridine maintained high potency (IC50 = 4.9 nM).

  • Failure: Replacing it with trimethylpyridine (analogous to multiple 3-MP moieties) resulted in a complete loss of activity (4% inhibition at 1 μM).

Case B: Acetophenone Bioisosteres (The Electronic Win)

In a series of pyridazine-based agricultural agents, the 3-MP moiety (as a bioisostere for a substituted acetophenone) was compared to 3-chloro and 3-fluoro analogs.

  • Observation: The methyl-substituted analogs were significantly more active than the chloro- or fluoro-analogs.[1]

  • Mechanism: The electron-donating nature (+I effect) of the methyl group, combined with its specific volume, provided a better fit and electronic profile than the electron-withdrawing halogens.

Experimental Protocols

To validate the utility of a 3-MP replacement, two key workflows are required: robust synthesis and metabolic stability testing.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Install the 3-methylpyridine moiety onto an aryl core.

Reagents:

  • Halide: Aryl bromide/iodide core.

  • Boronic Acid: (5-methylpyridin-3-yl)boronic acid.

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 (for sterically hindered substrates).

  • Base: K2CO3 or Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Degassing: Charge reaction vessel with halide (1.0 eq) and boronic acid (1.2 eq). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent mixture (0.1 M concentration relative to halide).

  • Activation: Add Base (2.0 eq) and Catalyst (5 mol%).

  • Reflux: Heat to 90°C for 12-16 hours under Argon. Monitor by LC-MS for the product mass (M+1).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. Note: 3-MP derivatives are basic; use 1-5% MeOH/DCM with 1% NH4OH or Triethylamine to prevent streaking on silica.

Protocol B: Microsomal Stability Assessment (Metabolic Validation)

Objective: Determine if the methyl group is a metabolic liability.

System: Human/Rat Liver Microsomes (HLM/RLM). Step-by-Step:

  • Incubation: Incubate test compound (1 μM) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Plot ln(% remaining) vs. time.

    • High Clearance (>50 mL/min/kg): Suggests rapid benzylic oxidation.

    • Metabolite ID: Look for M+16 (N-oxide) and M+30 (Carboxylic acid via M+14 alcohol intermediate). If M+30 is dominant, the 3-methyl group is the liability.

References

  • Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Metabolic Oxidation of Methylpyridines: Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Cabozantinib Bioisosteres: Lee, S., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor.[2][3] MDPI Pharmaceuticals. Link

  • Suzuki Coupling of Pyridines: Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Link

  • Physicochemical Properties of Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

Sources

Safety Operating Guide

4-[(3-Methylpyridin-2-yl)oxy]aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-[(3-Methylpyridin-2-yl)oxy]aniline: Comprehensive Safety and Disposal Protocol

As a Senior Application Scientist, I frequently encounter complex chemical intermediates that demand rigorous safety and disposal frameworks. 4-[(3-Methylpyridin-2-yl)oxy]aniline is a bis-aromatic compound featuring an aniline moiety linked to a 3-methylpyridine ring via an ether bridge. Widely used in the synthesis of pharmaceuticals (such as kinase inhibitors for oncology and dermatological disorders), this compound presents unique toxicological and logistical challenges.

This guide provides a self-validating, step-by-step operational plan for its safe handling and disposal. By understanding the chemical causality behind these protocols, laboratory personnel can ensure absolute safety and strict environmental compliance.

Mechanistic Hazard Profiling: The Causality of Risk

To implement an effective disposal strategy, we must first understand the molecular behavior of the waste. You cannot safely dispose of what you do not fundamentally understand.

  • The Aniline Moiety : Aniline derivatives are potent systemic toxins. Due to their high lipophilicity, they rapidly penetrate the dermal barrier. Once in the bloodstream, they oxidize the Fe2+ in hemoglobin to Fe3+, inducing methemoglobinemia—a dangerous condition that halts oxygen transport [2]. Furthermore, anilines are highly toxic to aquatic ecosystems and are heavily regulated (e.g., EPA U-listed wastes) [1].

  • The Pyridine Moiety : The 3-methylpyridine (3-picoline) ring introduces basicity and localized volatility. Pyridine derivatives are hepatotoxic and can react violently—sometimes exothermically—when exposed to strong oxidizing agents [4].

  • The Ether Linkage : While chemically stable, the ether bridge increases the overall lipophilicity of the molecule, exacerbating the risk of skin absorption compared to simpler, more polar amines.

Table 1: Physicochemical Data and Disposal Implications

ParameterCharacteristic / ValueOperational Consequence (Causality)
Chemical Structure Bis-aromatic (Aniline + Pyridine) via etherHigh lipophilicity dictates rapid dermal absorption; requires advanced PPE.
Target Organs Blood (Hemoglobin), Liver, KidneysInduces methemoglobinemia; mandates zero-exposure handling protocols.
Environmental Toxicity High Aquatic ToxicityDrain/sewer disposal is strictly prohibited; EHS incineration is required.
Chemical Incompatibilities Strong oxidizers, strong acidsWaste streams must be segregated; avoid mixing with nitric acid or peroxides.

Pre-Disposal Operational Plan

Safety begins before the waste is even generated. The following engineering and administrative controls are non-negotiable to maintain a self-validating safety system.

  • Engineering Controls : All procedures involving 4-[(3-Methylpyridin-2-yl)oxy]aniline must be conducted within a certified Class II chemical fume hood. The continuous negative airflow prevents the inhalation of aerosolized powders or volatilized pyridine derivatives.

  • Personal Protective Equipment (PPE) : Standard nitrile gloves are highly permeable to lipophilic aromatic amines during prolonged exposure. Causality-driven choice : Use Polyvinyl alcohol (PVA) or butyl rubber gloves for direct handling. If these are unavailable, double-glove with extended-cuff nitrile and change them immediately upon suspected contamination [4]. Always wear splash-proof chemical goggles and a fully buttoned, flame-resistant lab coat.

Step-by-Step Disposal Methodologies

Because of its dual-ring toxicity and environmental persistence, 4-[(3-Methylpyridin-2-yl)oxy]aniline must never be disposed of down the drain or in standard municipal trash. It requires high-temperature chemical incineration to completely cleave the stable aromatic bonds [3].

Protocol A: Liquid Waste Management (Solutions and Extractions)
  • Solvent Identification and Segregation : Identify the carrier solvent. If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), it must be directed to a "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., DMSO, ethanol), use a "Non-Halogenated Organic Waste" container.

  • Incompatibility Verification (Critical Step) : Before transferring, verify that the receiving waste container does not contain strong oxidizers (e.g., nitric acid, peroxides). The basic pyridine nitrogen will react exothermically with acids, potentially causing a dangerous pressure build-up or explosion.

  • Transfer : Using a dedicated, chemically compatible funnel inside the fume hood, slowly decant the liquid waste into a high-density polyethylene (HDPE) container.

  • Labeling : Immediately update the hazardous waste tag. Explicitly write "4-[(3-Methylpyridin-2-yl)oxy]aniline" alongside the solvent composition. Mark the primary hazards as "Toxic" and "Environmental Hazard".

Protocol B: Solid Waste Management (Powders and Crystals)
  • Collection : Do not use compressed air or dry sweeping, which aerosolizes the toxic powder. Instead, use a dedicated anti-static brush and dustpan, or gently absorb small quantities using paper towels slightly dampened with an appropriate solvent (e.g., isopropanol).

  • Containment : Transfer the solid material into a clear, sealable plastic bag or a wide-mouth polypropylene jar.

  • Secondary Containment : Place the primary container into a sturdy secondary bin to prevent accidental punctures during transport.

  • Labeling : Attach a completed hazardous waste label indicating "Toxic Solid Waste - Substituted Aniline/Pyridine Derivative".

Protocol C: Contaminated Consumables (Gloves, Pipettes, Weigh Boats)
  • Gathering : Collect all disposable items that came into direct contact with the chemical.

  • Bagging : Place these items into a heavy-duty, transparent polyethylene bag (typically provided by your EHS department) [3].

  • Sealing : Tie the bag securely using a gooseneck knot to prevent vapor escape. Label it as "Hazardous Debris Contaminated with Toxic Organics" and store it in a designated solid waste drum.

Protocol D: Spill Response and Decontamination
  • Containment : For liquid spills, surround the area with a universal gelling agent or vermiculite. Do not use combustible absorbents like sawdust, as the pyridine moiety poses a flammability risk.

  • Cleanup : Scoop the absorbed material using non-sparking tools and place it into a solid waste container.

  • Chemical Decontamination : Wash the affected surface with isopropanol to dissolve any residual lipophilic compound. Follow this with a thorough wash using detergent and water to remove the solvent. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 4-[(3-Methylpyridin-2-yl)oxy]aniline Type Determine Waste State Start->Type Liquid Liquid Solutions (e.g., in organic solvents) Type->Liquid Solid Solid Waste (Powders, Crystals) Type->Solid Consumables Contaminated Consumables (Gloves, Pipettes, Paper) Type->Consumables LiqContainer Halogenated/Non-Halogenated Solvent Waste Container Liquid->LiqContainer SolContainer Sealed Solid Waste Container Solid->SolContainer ConContainer Double-Bagged Solid Waste Consumables->ConContainer Labeling Apply Hazardous Waste Label: 'Toxic, Environmental Hazard' LiqContainer->Labeling SolContainer->Labeling ConContainer->Labeling Storage Store in Secondary Containment (Away from Oxidizers/Acids) Labeling->Storage EHS EHS Pickup & High-Temperature Incineration Storage->EHS

Workflow for the safe segregation, labeling, and disposal of 4-[(3-Methylpyridin-2-yl)oxy]aniline.

References

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL:[Link]

  • PubChem. "Aniline - Hazardous Substances Data Bank (HSDB)." National Center for Biotechnology Information. URL:[Link]

  • Washington State University Environmental Health & Safety. "Chemical Waste Procedures." WSU EHS. URL: [Link]

  • Stanford University Environmental Health & Safety. "Laboratory Chemical Safety Summary: Aniline." Stanford EHS. URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.